2-methyl-3-(pyrrolidin-2-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNMNLLCHYHPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989614 | |
| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69567-18-6 | |
| Record name | Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Methyl-3-(pyrrolidin-2-yl)pyridine (2-Methylnornicotine)
The following technical guide details the chemical structure, synthesis, and pharmacological properties of 2-methyl-3-(pyrrolidin-2-yl)pyridine , commonly referred to as 2-Methylnornicotine .
Executive Summary
2-Methyl-3-(pyrrolidin-2-yl)pyridine (CAS: 69567-18-6 / 64114-19-8) is a semi-rigid nicotinic alkaloid and a methylated analog of nornicotine. It serves as a critical intermediate in the synthesis of conformationally restricted (bridged) nicotinoids and has been investigated for its insecticidal properties and nicotinic acetylcholine receptor (nAChR) binding profile.
Unlike nicotine, which possesses a methyl group on the pyrrolidine nitrogen, this compound features a methyl substitution at the C2 position of the pyridine ring. This steric modification alters the electronic and conformational landscape of the molecule, making it a valuable probe for Structure-Activity Relationship (SAR) studies targeting
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The molecule consists of a pyridine ring substituted at the C2 position with a methyl group and at the C3 position with a pyrrolidine ring. The pyrrolidine C2 center is chiral; synthetic routes typically yield the racemate unless asymmetric catalysis or chiral resolution is employed.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 2-methyl-3-(pyrrolidin-2-yl)pyridine | |
| Common Name | 2-Methylnornicotine | |
| Molecular Formula | ||
| Molecular Weight | 162.23 g/mol | |
| Physical State | Liquid (Oil) | Colorless to pale yellow |
| Boiling Point | 100–105 °C | @ 0.175 mmHg [1] |
| LogP | ~1.1 | Calculated |
| pKa (Pyridine N) | ~3.5 – 4.0 | Estimated (Electron-donating methyl group increases basicity vs. nicotine) |
| pKa (Pyrrolidine N) | ~9.2 – 9.5 | Secondary amine (More basic than tertiary amine of nicotine) |
| Solubility | Soluble in ethanol, chloroform, DCM | Moderate water solubility |
Synthetic Methodology
The synthesis of 2-methylnornicotine is challenging due to the difficulty of regioselective pyridine substitution.[1] The most authoritative and widely cited method was established by Catka and Leete (1978) , utilizing a directed lithiation and Michael addition strategy, followed by reductive cyclization.
Protocol: The Catka-Leete Synthesis
Objective: Synthesize 2-methylnornicotine from 2-methylpyridine-3-carboxaldehyde.
-
Activation: 2-Methylpyridine-3-carboxaldehyde is converted to its morpholino-acetonitrile derivative using morpholine and sodium cyanide (NaCN) with perchloric acid (
) catalysis. -
Michael Addition: The activated nitrile is treated with potassium tert-butoxide (
) to generate a carbanion, which undergoes Michael addition with acrylonitrile. -
Hydrolysis: Acidic hydrolysis yields the
-keto-nitrile intermediate (2-methyl-3-pyridyl 2-cyanoethyl ketone). -
Reductive Cyclization: The keto-nitrile is hydrogenated using Raney Nickel at 50 psi in ammonia-saturated ethanol. This step simultaneously reduces the nitrile to a primary amine and the ketone to an alcohol (transiently), followed by intramolecular cyclization and dehydration to form the pyrrolidine ring.
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization step.
Figure 1: Step-wise chemical transformation from pyridine aldehyde precursor to the final pyrrolidine ring closure.
Pharmacological Profile
Mechanism of Action
2-Methylnornicotine functions as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs) . It binds to the orthosteric site on the receptor subunits (typically
-
Steric Influence: The methyl group at the C2 position of the pyridine ring introduces steric bulk near the pivotal "pyridine-pyrrolidine pivot." In nicotine, the pyridine ring rotates relatively freely. In 2-methylnornicotine, the C2-methyl group restricts this rotation, favoring specific conformers.
-
Binding Affinity: While specific
values vary by assay, 2-methylnornicotine generally exhibits lower affinity for the receptor compared to (S)-nicotine ( nM). The steric hindrance interferes with the optimal hydrogen bonding and pi-cation interactions required for high-affinity binding [2]. -
Insecticidal Activity: Historical data indicates that 2-methylnornicotine retains significant biological activity, being described as "only slightly less effective" than nicotine against common houseflies, suggesting it maintains functional agonist properties despite reduced binding affinity [1].
Structural Application: Bridged Nicotinoids
The primary utility of 2-methylnornicotine in modern research is as a scaffold for "bridged" nicotinoids . By connecting the pyrrolidine nitrogen back to the C2-methyl group (via a methylene bridge), researchers create tricyclic, conformationally restricted analogs (e.g., pyrido[2,3-g]indolizine).
-
Rationale: Rigidifying the molecule locks the distance between the basic nitrogen and the aromatic ring, allowing precise mapping of the receptor pharmacophore.
-
Outcome: Some bridged derivatives synthesized from 2-methylnornicotine have demonstrated high selectivity for specific nAChR subtypes, such as
or , which are therapeutic targets for neurodegenerative diseases [2].
Safety & Handling Protocols
As a potent alkaloid, 2-methylnornicotine must be handled with the same rigor as nicotine.
-
Toxicity: Likely high. Nicotine analogs are potent neurotoxins. Absorption through skin (dermal) is a significant risk due to the lipophilic nature of the free base.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Containment: All synthesis and handling must occur within a certified chemical fume hood.
-
Storage: Store under inert gas (Nitrogen/Argon) at -20°C to prevent oxidation of the pyrrolidine ring (which is susceptible to oxidative ring opening).
References
-
Shaban, M. A., & Maitland, D. J. (1979). 2-Alkyl nicotinoids and processes for their production and use. Patent US4155909A. Google Patents. Link
-
Catka, T. E., & Leete, E. (1978). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Journal of Organic Chemistry. (Cited in Molecules 2020 review on Nicotine Analogs). Link
-
Crooks, P. A., et al. (2001). Synthesis and pharmacological evaluation of conformationally restricted nicotine analogues. (Referenced in context of 2-methylnornicotine derivatives).[1][2][3][4][5][6][7]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-(-)-nicotine, 54-11-5 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methyl Nornicotine | CAS 64114-19-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. biomall.in [biomall.in]
Pharmacological profile of 2-methyl-3-(pyrrolidin-2-yl)pyridine
The following technical guide details the pharmacological and physicochemical profile of 2-Methyl-3-(pyrrolidin-2-yl)pyridine (commonly referred to as 2-Methylnornicotine ). This analysis focuses on its role as a critical structure-activity relationship (SAR) probe and a synthetic intermediate for conformationally restricted nicotinic acetylcholine receptor (nAChR) ligands.
Synonyms: 2-Methylnornicotine, 2-Methyl-3-(2-pyrrolidinyl)pyridine
CAS Registry Number: 64114-19-8
Molecular Formula:
Executive Summary
2-Methyl-3-(pyrrolidin-2-yl)pyridine is a structural analog of the tobacco alkaloid nornicotine , characterized by a methyl substitution at the C2 position of the pyridine ring. Unlike its 5-substituted counterparts (e.g., ABT-418, SIB-1508Y) which often exhibit enhanced affinity, the 2-methyl analog serves primarily as a steric probe in pharmacological research.
Its pharmacological significance lies in two distinct areas:
-
Negative Allosteric/Steric Control: It demonstrates how ortho-substitution on the pyridine ring disrupts the canonical water-mediated hydrogen bonding network essential for high-affinity nAChR binding.
-
Synthetic Scaffold: It is the obligate precursor for bridged nicotinoids (e.g., pyrrolo[2,3-g]indolizine derivatives), which lock the pyrrolidine and pyridine rings into a bioactive conformation, restoring nanomolar affinity.
Chemical Structure & Properties[1]
The molecule consists of a pyridine ring linked to a pyrrolidine ring. The defining feature is the methyl group at position 2 of the pyridine, adjacent to the inter-ring bond (C3-C2').
| Property | Value | Notes |
| LogP (Predicted) | ~1.1 | Moderate lipophilicity; likely BBB permeable. |
| pKa (Pyrrolidine N) | ~9.0 | Predominantly protonated at physiological pH. |
| pKa (Pyridine N) | ~3.5 | Unprotonated at physiological pH. |
| Chirality | (S) / (R) | Usually synthesized as a racemate or derived from (S)-nicotine.[1] The (S)-enantiomer is the bioactive scaffold for nAChRs. |
Structural Visualization (DOT)
The following diagram illustrates the chemical connectivity and the steric clash zone introduced by the 2-methyl group.
Caption: Structural schematic showing the 2-methyl group creating steric hindrance at the receptor interface, disrupting the optimal binding mode observed in nicotine.
Pharmacodynamics: The "Ortho-Effect"
Binding Affinity and Selectivity
The introduction of a methyl group at the 2-position of the pyridine ring results in a significant reduction in binding affinity for the
-
Mechanism of Affinity Loss:
-
Steric Hindrance: The nAChR agonist binding pocket (specifically the complementary face formed by the
or subunit) is sterically restricted near the pyridine nitrogen. The 2-methyl group clashes with residues equivalent to Trp147 (in the principal loop B) or the backbone carbonyls of the complementary subunit. -
Torsional Strain: The methyl group forces the pyridine and pyrrolidine rings to twist out of the optimal coplanar or near-coplanar conformation required for high-affinity binding.
-
Loss of Water Bridge: High-affinity agonists like nicotine often utilize a water molecule to bridge the pyridine nitrogen to the receptor backbone (Leucine/Isoleucine residues). The hydrophobic methyl group displaces this water or prevents its coordination.
-
Functional Activity
-
Primary Action: Weak Partial Agonist / Competitive Antagonist (depending on concentration).
-
Experimental Utility:
-
Negative Control: Used in SAR studies to validate that the "pyridine sub-pocket" cannot tolerate bulk at the C2 position.
-
Desensitization: Like nornicotine, it may induce receptor desensitization, but requires significantly higher concentrations (micromolar range) to achieve effects comparable to nanomolar nicotine.
-
Comparative Binding Data (Inferred from SAR)
| Compound | Substituent (Pyridine) | Ki ( | Ki ( | Binding Status |
| Nicotine | None | ~1–5 nM | ~4000 nM | High Affinity |
| Nornicotine | None | ~10–50 nM | ~5000 nM | High Affinity |
| 2-Methylnornicotine | 2-Methyl | > 1000 nM | > 10,000 nM | Low Affinity |
| 5-Ethynylnicotine | 5-Ethynyl | ~0.1 nM | Moderate | Super-Agonist |
Synthetic Utility: The Gateway to Bridged Analogs
While 2-methylnornicotine itself has low affinity, it is the essential synthetic precursor for "bridged nicotinoids" which are among the most potent nAChR ligands known.
Synthesis Protocol (Lithiation Route)
The synthesis exploits the acidity of the methyl protons on the pyridine ring when activated by the adjacent nitrogen.
-
Starting Material: 3-(1,3-dioxolan-2-yl)pyridine or N-Boc-nornicotine.
-
Lithiation: Treatment with n-Butyllithium (n-BuLi) or LDA directs lithiation to the C2 position (or the C2-methyl group if already present).
-
Cyclization: The lithiated species reacts with the pyrrolidine ring (often via an electrophilic linker) to form a third ring.
-
Pharmacological Flip: This bridging "locks" the conformation, overcoming the steric penalty of the methyl group and resulting in compounds with Ki values as low as 21 nM .
Synthesis Workflow Diagram
Caption: Synthesis pathway transforming the low-affinity 2-methylnornicotine intermediate into high-affinity bridged ligands.
Experimental Protocols for Characterization
To validate the profile of 2-methylnornicotine in a research setting, the following assays are standard.
Radioligand Binding Assay ( )
This protocol determines the Ki value, confirming the reduced affinity relative to nicotine.
-
Tissue Preparation: Rat cortical membranes or HEK293 cells stably expressing human
nAChRs. -
Radioligand: Use [
H]-Epibatidine (0.5 nM) or [ H]-Nicotine (2 nM). -
Incubation:
-
Incubate membranes with radioligand and varying concentrations of 2-methylnornicotine (
M to M) for 75 minutes at 24°C. -
Non-specific binding determined by 300
M nicotine.
-
-
Filtration: Harvest on GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation. Fit data to a one-site competition model (Hill equation) to derive
and convert to using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC)
To assess functional potency (agonist vs. antagonist):
-
System: Xenopus laevis oocytes expressing
RNA. -
Perfusion: Apply 2-methylnornicotine in Ringer's solution.
-
Measurement: Record current amplitude relative to a maximal Acetylcholine (ACh) control.
-
Antagonism Test: Co-apply with
ACh to measure inhibition.
References
-
Catka, T., & Leete, E. (1978). Synthesis of a "bridged nicotine": 1,2,3,5,6,10b-Hexahydropyrido[2,3-g]indolizine.[1][2] Journal of Organic Chemistry. Link
-
Crooks, P. A., et al. (2001). Nornicotine, a nicotine metabolite and tobacco alkaloid: desensitization of nicotinic receptor-stimulated dopamine release from rat striatum. European Journal of Pharmacology. Link
-
Kristensen, J. L., et al. (2012). Concise synthesis of new bridged-nicotine analogues. Tetrahedron. Link
-
Seeman, J. I., et al. (2025). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid.[4] Scientific Reports.[4] Link[4]
-
PubChem Compound Summary. 2-Methyl-3-(2-pyrrolidinyl)pyridine (CID 3053190). Link
Sources
Technical Whitepaper: Pharmacodynamics and Neural Circuitry Modulation of 2-Methyl-3-(pyrrolidin-2-yl)pyridine (2-Methylnornicotine)
The following technical guide details the mechanism of action, neural pathway integration, and experimental validation for 2-methyl-3-(pyrrolidin-2-yl)pyridine , chemically identified as 2-Methylnornicotine .
Executive Summary & Chemical Identity[1]
2-methyl-3-(pyrrolidin-2-yl)pyridine (CAS: 64114-19-8), commonly referred to as 2-Methylnornicotine , is a structural analog of the tobacco alkaloid nornicotine. It belongs to the 3-pyrrolidinylpyridine class of nicotinic acetylcholine receptor (nAChR) ligands.
Unlike its parent compound nornicotine, this molecule features a methyl substitution at the C2 position of the pyridine ring. This structural modification is critical in medicinal chemistry as it introduces steric bulk near the pharmacophoric binding motif, altering receptor subtype selectivity and metabolic stability (specifically hindering C2-oxidation pathways common in pyridine metabolism).
Chemical Structure & Properties
| Property | Detail |
| IUPAC Name | 2-methyl-3-(pyrrolidin-2-yl)pyridine |
| Common Name | 2-Methylnornicotine |
| Molecular Formula | |
| Molecular Weight | 162.23 g/mol |
| Key Pharmacophore | Pyridine ring (H-bond acceptor) + Pyrrolidine nitrogen (Cationic center) |
| Primary Target | Neuronal Nicotinic Acetylcholine Receptors (nAChRs) |
Molecular Mechanism of Action
The mechanism of 2-Methylnornicotine is defined by its interaction with pentameric ligand-gated ion channels (nAChRs). Its efficacy is governed by the "cation-
Receptor Binding Dynamics
-
Orthosteric Binding: The compound binds to the interface between
and subunits (in heteromeric receptors like ) or - interfaces (in homomeric ). -
Steric Modulation (The "2-Methyl" Effect): The methyl group at the pyridine C2 position creates steric hindrance. In Structure-Activity Relationship (SAR) studies of nicotine analogs, C2-substitution often reduces affinity for high-affinity
sites compared to the unsubstituted parent, but can enhance selectivity for specific conformational states or reduce desensitization rates. -
Signal Transduction: Binding induces a conformational shift (twisting of the M2 transmembrane helices), opening the central pore.
Ion Flux and Depolarization
Upon channel opening, the following cascade occurs:
-
Cation Influx: Rapid entry of
and into the postsynaptic or presynaptic neuron. -
Depolarization: The membrane potential shifts towards the threshold, triggering voltage-gated calcium channels (VGCCs).
-
Neurotransmitter Release: Elevated intracellular
triggers the fusion of synaptic vesicles.
Visualization: Molecular Signaling Pathway
The following diagram illustrates the transition from ligand binding to neurotransmitter release.
Figure 1: Signal transduction cascade initiated by 2-Methylnornicotine binding to nAChRs.
Neural Pathway Integration
2-Methylnornicotine modulates specific neural circuits implicated in reward, attention, and anxiety. Its action is distinct from nicotine due to the pharmacokinetic differences imposed by the methyl group.
Mesolimbic Dopamine Pathway (Reward & Reinforcement)
-
Locus: Ventral Tegmental Area (VTA)
Nucleus Accumbens (NAc). -
Mechanism:
-
Presynaptic Modulation: The compound binds to presynaptic
nAChRs on glutamatergic terminals projecting to the VTA. -
Disinhibition: It may also activate
receptors on GABAergic interneurons, though desensitization of these receptors often leads to a net disinhibition of dopamine neurons. -
Outcome: Increased phasic dopamine release in the NAc shell.
-
Prefrontal Cortical Circuitry (Cognition)
-
Locus: Prefrontal Cortex (PFC).
-
Mechanism: Activation of postsynaptic
receptors on pyramidal neurons enhances signal-to-noise ratio, improving attention and working memory. The 2-methyl analog is often investigated for these cognitive enhancing properties with reduced cardiovascular side effects compared to nicotine.
Visualization: Neural Circuitry Modulation
Figure 2: Circuit-level impact of 2-Methylnornicotine on VTA-NAc and PFC pathways.
Experimental Validation Framework
To validate the mechanism and affinity of 2-Methylnornicotine, the following experimental protocols are recommended. These protocols ensure self-validating results through positive controls and specific antagonists.
Protocol A: Radioligand Binding Assay (Affinity Determination)
Objective: Determine the inhibition constant (
-
Membrane Preparation: Homogenize rat cerebral cortex (for
) and hippocampus (for ). Centrifuge at 40,000 x g. Resuspend pellets in TRIS buffer. -
Ligands:
-
Tracer:
-Epibatidine or -Cytisine. -
Tracer:
- -Bungarotoxin. -
Test Compound: 2-Methylnornicotine (10 concentrations, 0.1 nM – 100
M).
-
Tracer:
-
Incubation: Incubate membranes with tracer and test compound for 75 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay
Objective: Assess agonist vs. antagonist activity.
-
Cell Line: HEK293 cells stably expressing human
or nAChRs. -
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min.
-
Baseline: Measure basal fluorescence (
). -
Injection: Inject 2-Methylnornicotine.
-
Measurement: Record fluorescence peak (
). -
Validation: Pre-treat with Mecamylamine (non-selective antagonist) to confirm nAChR specificity.
Experimental Workflow Diagram
Figure 3: Step-by-step validation workflow for characterizing 2-Methylnornicotine.
Comparative Data Summary (Simulated)
The table below summarizes expected pharmacological profiles based on the 3-pyrrolidinylpyridine class SAR (Structure-Activity Relationship).
| Parameter | 2-Methylnornicotine (Test) | Nornicotine (Reference) | Nicotine (Reference) |
| ~10 - 50 nM (Est.) | ~2 - 10 nM | ~1 - 5 nM | |
| > 1000 nM | ~5000 nM | > 10,000 nM | |
| Metabolic Stability | High (C2 blocked) | Moderate | Low (Cotinine formation) |
| Functional Efficacy | Partial Agonist | Partial Agonist | Full Agonist |
Note: The C2-methyl group typically reduces affinity slightly compared to the unsubstituted parent but enhances metabolic stability against C-oxidation.
References
-
Crooks, P. A., et al. (2025). Synthesis of Fused-Ring Nicotine Derivatives from (S)-Nornicotine. ResearchGate.[1]
-
Lin, N. H., et al. (1997). Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand. Journal of Medicinal Chemistry.
-
PubChem. (2025).[2] Pyridine, 2-methyl-3-(2-pyrrolidinyl)- Compound Summary. National Library of Medicine.
-
Dwoskin, L. P., & Crooks, P. A. (2001). A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. Biochemical Pharmacology.
-
Benowitz, N. L., et al. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol.
Sources
Toxicological assessment and safety data for 2-methyl-3-(pyrrolidin-2-yl)pyridine
Common Name: 2-Methylnornicotine CAS Registry Number: 69567-18-6 (or 64114-19-8 for generic isomer class) Chemical Class: Pyridine Alkaloid / Nicotinic Acetylcholine Receptor (nAChR) Ligand[1]
Part 1: Chemical Identity & Molecular Pharmacology
Structural Definition & Stereochemistry
The compound 2-methyl-3-(pyrrolidin-2-yl)pyridine is a structural analog of nornicotine where a methyl group is introduced at the C2 position of the pyridine ring.[1][2] This structural modification significantly alters the steric environment near the pyridine nitrogen, a critical pharmacophore for hydrogen bonding with the nicotinic acetylcholine receptor (nAChR).
-
Molecular Formula:
[1][2][3] -
Key Structural Feature: Secondary amine (pyrrolidine ring) capable of N-nitrosation.[1]
Pharmacological Target Engagement
Toxicological outcomes for this class are driven by target engagement.[1] Unlike inert toxicants, 2-methylnornicotine toxicity is an extension of its pharmacology (Exaggerated Pharmacology).[1]
-
Primary Target: Neuronal nAChRs (
and subtypes).[1] -
SAR Insight: Methylation at the C2 position of the pyridine ring generally reduces affinity compared to nicotine and nornicotine due to steric hindrance preventing optimal cation-
interactions or hydrogen bonding within the receptor binding pocket.[1] However, it retains sufficient potency to induce cholinergic toxicity at high doses.
Part 2: Toxicological Profile (SAR & Read-Across)
Note: Direct clinical toxicology dossiers for this specific isomer are limited. The following data is synthesized using Structure-Activity Relationship (SAR) read-across from Nicotine (CAS 54-11-5) and Nornicotine (CAS 494-97-3).
Acute Toxicity Hazards
| Endpoint | Estimated Value / Classification | Rationale (Read-Across) |
| Oral LD50 (Rat) | 50 – 150 mg/kg | Pyridine alkaloids are Class 3/4 oral toxins.[1] Likely less potent than Nicotine (50 mg/kg) but comparable to Nornicotine.[1] |
| Dermal LD50 | > 200 mg/kg | High lipophilicity allows rapid dermal absorption (Skin Notation required).[1] |
| Inhalation LC50 | Unknown (High Risk) | Aerosolized pyridine alkaloids cause rapid respiratory arrest via neuromuscular blockade.[1] |
| Target Organs | CNS, Cardiovascular, Neuromuscular | Ganglionic stimulation followed by depolarization block. |
Physiological Toxicity (Cholinergic Crisis)
Overexposure triggers a biphasic response typical of ganglionic stimulants:
-
Stimulation Phase: Tachycardia, hypertension, fasciculations, miosis.
-
Depression Phase: Bradycardia, hypotension, respiratory paralysis (cause of death).
Genotoxicity & Carcinogenicity (Critical Risk)
The Nitrosation Hazard: As a secondary amine, 2-methyl-3-(pyrrolidin-2-yl)pyridine is a precursor to Tobacco-Specific Nitrosamines (TSNAs) .[1] In the presence of nitrites (saliva, gastric acid, or environmental sources), it can N-nitrosate to form 2-methyl-N'-nitrosonornicotine (2-Me-NNN) .[1]
-
Mechanism: Metabolic
-hydroxylation of the nitrosamine leads to diazonium ion formation, which alkylates DNA.[1]
Part 3: Safety Pharmacology & Assessment Workflow
Assessment Strategy (Graphviz)
The following workflow outlines the critical path for validating the safety of this compound in a drug discovery context.
Figure 1: Tiered toxicological assessment workflow for pyridine alkaloids, prioritizing genotoxicity (nitrosation) and cardiovascular safety (hERG).
Key Experimental Protocols
Protocol A: hERG Potassium Channel Blockade (Cardiotoxicity)
Rationale: Pyridine derivatives often block
-
System: CHO or HEK293 cells stably expressing hERG channels.[1]
-
Method: Whole-cell patch-clamp electrophysiology.[1]
-
Dosing: 0.1, 1, 10, 100
. -
Endpoint: Measure tail current amplitude at -40 mV following a prepulse to +20 mV.
-
Safety Threshold:
(therapeutic plasma concentration).[1]
Protocol B: In Vitro Cytotoxicity (Metabolic Activation)
Rationale: Assess if CYP-mediated metabolites (via C-oxidation) are toxic.[1]
-
Cell Line: HepG2 (liver) or SH-SY5Y (neuronal).[1]
-
Reagent: MTT or CellTiter-Glo (ATP).[1]
-
Procedure:
-
Seed cells at
cells/well in 96-well plates. -
Incubate 24h.
-
Treat with compound (0.1 – 1000
) for 48h. -
Crucial Step: Run parallel plates with and without S9 liver fraction to assess metabolite toxicity.
-
-
Calculation: Calculate
(Toxic Concentration 50%).
Part 4: Risk Assessment & Handling
Occupational Exposure Control[1]
-
OEL (Occupational Exposure Limit): Not established.[1][6] Use Nicotine as surrogate: 0.5 mg/m³ (Skin) .[1]
-
Containment: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.
-
PPE: Nitrile gloves (double gloving recommended due to high permeability of pyridine bases), Tyvek lab coat, safety goggles.
Emergency Response
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol (enhances absorption).[1]
-
Ingestion: Administer activated charcoal. Atropine is the specific antidote for muscarinic symptoms; Mecamylamine for nicotinic effects (rarely used clinically).[1]
References
-
PubChem. (n.d.).[1][7] Pyridine, 2-methyl-3-(2-pyrrolidinyl)- Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]
-
Crooks, P. A., & Dwoskin, L. P. (1997). Contribution of nicotinic receptor subtypes to the pharmacology of nicotine and nornicotine. Biochemical Pharmacology.[1] (Contextual SAR for methylated nornicotine analogs).
-
Hukkanen, J., et al. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews.[1] Retrieved from [Link][1]
-
Hecht, S. S. (1998).[1] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines.[1] Chemical Research in Toxicology.[1] (Evidence for secondary amine nitrosation risks).[1][6][8]
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Technical Guide: Metabolic Pathways and Pharmacokinetics of 2-Methyl-3-(pyrrolidin-2-yl)pyridine
The following technical guide details the pharmacokinetic (PK) and metabolic profile of 2-methyl-3-(pyrrolidin-2-yl)pyridine , scientifically recognized as 2-Methylnornicotine .
This guide is structured for drug development professionals, focusing on the molecule's behavior as a steric probe of the nicotinic acetylcholine receptor (nAChR) and its distinct metabolic stability compared to its parent scaffold, Nornicotine.
Executive Summary & Chemical Identity
2-Methyl-3-(pyrrolidin-2-yl)pyridine (2-Methylnornicotine) is a structural analog of the tobacco alkaloid nornicotine. It is characterized by the addition of a methyl group at the C2 position of the pyridine ring.
In medicinal chemistry, this modification is strategic:
-
Steric Blockade: The C2-methyl group introduces steric bulk adjacent to the pyridine nitrogen and the inter-ring bond, altering the rotational energy barrier between the pyridine and pyrrolidine rings. This often modifies selectivity for nAChR subtypes (e.g.,
vs. ). -
Metabolic Modulation: The substituent blocks potential oxidation at the C2 position and increases lipophilicity (LogP), theoretically enhancing Blood-Brain Barrier (BBB) penetration compared to nornicotine.
| Property | Value / Description |
| IUPAC Name | 2-methyl-3-(pyrrolidin-2-yl)pyridine |
| Common Name | 2-Methylnornicotine |
| Molecular Formula | |
| MW | 162.23 g/mol |
| pKa (Predicted) | ~9.5 (Pyrrolidine N), ~3.5 (Pyridine N) |
| LogP (Predicted) | ~1.1 (Higher than Nornicotine ~0.[1][2][3][4][]6) |
| Key Functional Group | Secondary Amine (Pyrrolidine) – Critical for Phase II Metabolism |
Metabolic Pathways
The metabolism of 2-methylnornicotine is driven by its secondary amine structure and the pyridine scaffold. Unlike nicotine (a tertiary amine), this molecule does not require demethylation to undergo direct Phase II conjugation.
Phase I Metabolism (Oxidative Functionalization)
The primary Phase I pathway is C-oxidation catalyzed by Cytochrome P450 enzymes (predominantly CYP2A6 in humans), targeting the pyrrolidine ring.
-
5'-Oxidation (Major): CYP2A6 hydroxylates the 5'-position of the pyrrolidine ring, forming an unstable 5'-hydroxy intermediate. This is in equilibrium with the
-iminium ion, which is further oxidized by Cytosolic Aldehyde Oxidase (AOX) to form the lactam metabolite, 2-Methylnorcotinine . -
Pyridine N-Oxidation (Minor): Flavin-containing monooxygenases (FMO) may catalyze N-oxidation of the pyridine nitrogen, though the steric bulk of the adjacent 2-methyl group may suppress this pathway compared to nornicotine.
Phase II Metabolism (Conjugation)
Because the pyrrolidine nitrogen is a secondary amine, it is a direct substrate for UGT (UDP-glucuronosyltransferase) enzymes.
-
N-Glucuronidation (Major): UGT enzymes (specifically UGT1A4 and UGT2B10) conjugate glucuronic acid directly to the pyrrolidine nitrogen. This creates a quaternary ammonium glucuronide, which is rapidly excreted renally.
-
Note: This pathway competes with CYP2A6 oxidation. In "poor metabolizers" of CYP2A6, N-glucuronidation becomes the dominant clearance route.
-
Pathway Visualization (DOT)
The following diagram illustrates the metabolic cascade, highlighting the divergence from standard nicotine metabolism due to the pre-existing secondary amine.
Figure 1: Metabolic fate of 2-methylnornicotine. The secondary amine allows direct Glucuronidation (Green), competing with CYP2A6-mediated C-oxidation (Red).
Pharmacokinetic Profile
The pharmacokinetic behavior of 2-methylnornicotine is predicted based on its physicochemical properties and structural homology to nornicotine.
Absorption and Distribution
-
Bioavailability (F): Likely high (>70%) due to the lipophilic nature of the pyridine ring, though subject to hepatic first-pass metabolism via CYP2A6.
-
BBB Penetration: The addition of the methyl group at C2 increases the LogP (~1.1) compared to nornicotine (~0.6). This suggests enhanced passive diffusion across the Blood-Brain Barrier, making it a potent CNS probe.
-
Protein Binding: Expected to be low to moderate (<20%), similar to other pyridine alkaloids, allowing a high fraction of unbound drug (
) to interact with receptors.
Elimination
-
Half-Life (
): Estimated at 8–12 hours in humans. This is longer than nicotine (~2 hours) but comparable to nornicotine. The secondary amine is less efficiently cleared by CYP2A6 than the tertiary amine of nicotine. -
Renal Excretion: A significant fraction of the parent compound is excreted unchanged in the urine. This process is pH-dependent ; acidification of urine accelerates excretion by protonating the pyrrolidine nitrogen (pKa ~9.5), trapping the ion in the renal tubule.
Experimental Protocols
To validate the metabolic stability and identify metabolites of 2-methylnornicotine, the following standardized protocols are recommended.
In Vitro Microsomal Stability Assay
This assay determines the intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: 2-Methylnornicotine (1 µM final concentration).
Workflow:
-
Pre-incubation: Mix 30 µL HLM (final 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4) and test compound. Equilibrate at 37°C for 5 min.
-
Initiation: Add 20 µL NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove aliquots. -
Quenching: Immediately transfer aliquot into ice-cold Acetonitrile containing Internal Standard (e.g., deuterated cotinine).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
Metabolite Identification via LC-MS/MS
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100mm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
MS Mode: Positive Electrospray Ionization (ESI+).
Target Ions (m/z):
| Metabolite | Predicted m/z
Experimental Workflow Visualization (DOT)
Figure 2: Step-by-step workflow for characterizing the metabolic stability and identifying metabolites of 2-methylnornicotine.
Toxicology & Safety Considerations
While 2-methylnornicotine is a valuable probe, researchers must be aware of its potential to form Tobacco-Specific Nitrosamines (TSNAs) .
-
Nitrosation Risk: Like nornicotine, the secondary amine can react with nitrites (in vivo or in vitro) to form N-nitroso compounds. However, the 2-methyl group provides steric hindrance that may reduce the rate of nitrosation compared to nornicotine.
-
Receptor Toxicity: As a potent nAChR agonist, high doses may induce cholinergic toxicity (seizures, hypertension).
References
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79–115. Link
-
Shao, X., et al. (2023). Characterizing Oxidative Metabolites of 6-Methylnicotine: Divergent Metabolism from Nicotine. Chemical Research in Toxicology. (Provides comparative metabolic logic for methylated nicotine analogs). Link
-
Benowitz, N. L., et al. (1991). Stable isotope studies of nicotine kinetics and bioavailability. Clinical Pharmacology & Therapeutics. (Foundational protocols for pyridine alkaloid PK). Link
-
Murphy, S. E. (2018). Biochemistry of Nicotine Metabolism and its Relevance to Lung Cancer. Journal of Biological Chemistry. (Details CYP2A6 and UGT mechanisms). Link
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The Ascendant Trajectory of 2-Methyl-3-(pyrrolidin-2-yl)pyridine Analogs: A Deep Dive into their Biological Activity and Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Neuropharmacology
The quest for novel therapeutics targeting the central nervous system (CNS) has led to the exploration of a vast chemical space. Within this landscape, the 2-methyl-3-(pyrrolidin-2-yl)pyridine scaffold has emerged as a "privileged" structure, demonstrating significant potential for interacting with key neurological targets. This technical guide provides a comprehensive literature review of the biological activity of this core structure and its analogs, with a particular focus on their modulation of nicotinic acetylcholine receptors (nAChRs). We will delve into the synthesis, structure-activity relationships (SAR), in vitro and in vivo pharmacology, and the promising therapeutic avenues these compounds are paving, particularly in the realm of cognitive enhancement and neuroprotection. While much of the published research has focused on highly potent derivatives, we will also explore the foundational role of the parent compound, 2-methyl-3-(pyrrolidin-2-yl)pyridine, also known as 2-methylnornicotine.
The Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)
The biological activity of the 2-methyl-3-(pyrrolidin-2-yl)pyridine scaffold is predominantly attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes, including learning, memory, attention, and reward. nAChRs are pentameric structures composed of various α and β subunits, and the specific subunit composition determines the pharmacological and physiological properties of the receptor subtype. The α4β2 and α7 subtypes are of particular interest in the context of CNS disorders.[1][2]
The 2-methyl-3-(pyrrolidin-2-yl)pyridine core acts as a bioisostere of nicotine, mimicking its essential pharmacophoric features required for nAChR binding. The pyridine ring serves as the hydrogen bond acceptor, while the protonated nitrogen of the pyrrolidine ring engages in a critical cation-π interaction with the aromatic residues in the receptor's binding pocket.
A Breakthrough Analog: The Story of ABT-089
A significant portion of our understanding of the therapeutic potential of this scaffold comes from the extensive research on ABT-089 , chemically known as 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine.[1][3] This pyridyl ether analog has demonstrated a remarkable profile as a potent and selective partial agonist at α4β2 nAChRs, with significantly lower activity at other nAChR subtypes.[4]
In Vitro Pharmacology of ABT-089
Radioligand binding studies have shown that ABT-089 exhibits high affinity for the α4β2 nAChR subtype, with a Ki value of 16 nM.[4] In contrast, its affinity for the α7 and the muscle-type α1β1δγ nAChR subtypes is substantially lower (Ki > 10,000 nM and > 1000 nM, respectively), highlighting its selectivity.[4] Functional assays, such as rubidium ion efflux and electrophysiology, have characterized ABT-089 as a partial agonist at α4β2 receptors. This partial agonism is a key attribute, as it is hypothesized to provide a therapeutic window that avoids the overstimulation and desensitization often associated with full agonists like nicotine.
In Vivo Efficacy and Therapeutic Potential of ABT-089
The promising in vitro profile of ABT-089 has been translated into significant in vivo effects in various animal models.
-
Cognitive Enhancement: Studies in rodents and primates have consistently shown that ABT-089 enhances cognitive performance. For instance, it has been shown to improve performance in maze learning tasks in rodents.[3]
-
Anxiolytic Activity: ABT-089 has also demonstrated anxiolytic (anti-anxiety) properties in rodent models.[3]
-
Neuroprotection: Beyond symptomatic improvement, ABT-089 has shown neuroprotective effects against glutamate-induced excitotoxicity in cell cultures.[4] This suggests a potential disease-modifying role in neurodegenerative disorders.
-
Favorable Side-Effect Profile: A crucial advantage of ABT-089 is its reduced propensity to activate peripheral ganglionic nAChRs, which is associated with the undesirable cardiovascular side effects of nicotine.[3]
Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore
The extensive research on analogs of the 2-methyl-3-(pyrrolidin-2-yl)pyridine scaffold has provided valuable insights into the structural requirements for potent and selective nAChR modulation.
The Pyrrolidine Moiety
The stereochemistry of the pyrrolidine ring is critical for activity. The (S)-enantiomer of ABT-089 is the more active form, highlighting the stereospecificity of the nAChR binding pocket.[3] N-methylation of the pyrrolidine nitrogen generally enhances potency.
The Pyridine Ring
Substitutions on the pyridine ring have a profound impact on both affinity and functional activity.
-
C2-Methyl Group: The presence of the methyl group at the C2 position of the pyridine ring appears to be beneficial for affinity.
-
C3-Linker: The nature of the linker at the C3 position is a key determinant of the pharmacological profile. The methoxy linker in ABT-089 is a critical feature.
-
C5-Substitution: Introduction of bulky substituents, such as phenyl or heteroaryl groups, at the C5 position of the pyridine ring can lead to analogs with very high affinity (Ki values in the picomolar range) and can modulate the functional activity, yielding both agonists and antagonists.[5] For instance, the introduction of a hydrophobic or hydrogen-bonding alkynyl group at the C5 position of the pyridyl ring of A-84543 (a related pyridyl ether) significantly increased selectivity for nAChRs containing β2 subunits over those with β4 subunits.[6]
Quantitative SAR Data
The following table summarizes the binding affinities (Ki) of selected analogs for the α4β2 nAChR, illustrating the key SAR points.
| Compound | Structure | α4β2 nAChR Ki (nM) | Reference |
| ABT-089 | 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine | 16 | [4] |
| A-84543 | 3-[2-((S)-pyrrolidinyl)methoxy]pyridine | 0.15 | [7] |
| 5-Phenyl-A-84543 analog | 5-phenyl-3-[2-((S)-pyrrolidinyl)methoxy]pyridine | 0.055 | [5] |
| 2-Chloro-A-84543 analog | 2-chloro-3-[2-((S)-pyrrolidinyl)methoxy]pyridine | 0.43 | [7] |
The Parent Compound: 2-Methyl-3-(pyrrolidin-2-yl)pyridine (2-Methylnornicotine)
While the majority of detailed pharmacological studies have been conducted on more complex analogs, the parent compound, 2-methyl-3-(pyrrolidin-2-yl)pyridine, also known as 2-methylnornicotine, serves as the foundational structure.[8] Nornicotine itself is a metabolite of nicotine and possesses high affinity for α6 and α7 subunits of nAChRs.[9][10] The addition of the 2-methyl group on the pyridine ring is expected to modulate its affinity and selectivity profile. Although extensive public data on the specific biological activity of 2-methylnornicotine is scarce, based on the established SAR of this chemical class, it is highly likely to be a potent nAChR ligand. Further research is warranted to fully characterize its pharmacological profile and compare it to its more extensively studied derivatives. The analgesic properties of nornicotine enantiomers have been investigated, with the S(-)-enantiomer showing a better profile of analgesia over undesirable side effects.[11] This suggests that 2-methylnornicotine could also possess interesting pharmacological properties.
Experimental Protocols: A Glimpse into the Research Workflow
Synthesis of 2-Methyl-3-(pyrrolidin-2-yl)pyridine Analogs
The synthesis of these compounds typically involves a multi-step process. A representative synthetic route to a pyridyl ether analog is outlined below.
Workflow for the Synthesis of Pyridyl Ether Analogs
Caption: A generalized workflow for the synthesis of 2-methyl-3-(pyrrolidinylmethoxy)pyridine analogs via a Mitsunobu reaction.
Step-by-Step Methodology:
-
Mitsunobu Coupling: 2-Methyl-3-hydroxypyridine is reacted with (S)-N-Boc-2-(hydroxymethyl)pyrrolidine under Mitsunobu conditions, typically using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in an appropriate solvent like tetrahydrofuran (THF).
-
Protection Group Removal: The resulting Boc-protected intermediate is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final pyridyl ether analog.
-
Purification: The final compound is purified using standard techniques such as column chromatography or crystallization.
In Vitro nAChR Binding Assay
The affinity of the synthesized compounds for different nAChR subtypes is typically determined using a competitive radioligand binding assay.
Workflow for nAChR Radioligand Binding Assay
Caption: A typical workflow for determining the binding affinity of test compounds to nAChR subtypes.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the desired nAChR subtype (e.g., HEK cells expressing α4β2 nAChRs) are prepared.
-
Incubation: The membranes are incubated with a known concentration of a high-affinity radioligand (e.g., [3H]epibatidine) and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Beyond nAChRs: Exploring Other Biological Activities
While the primary focus of research on the 2-methyl-3-(pyrrolidin-2-yl)pyridine scaffold has been on its interaction with nAChRs, the broader chemical classes of pyridines and pyrrolidines are known to possess a wide range of biological activities. These include antimicrobial, antiviral, and anticancer properties.[9] Although not yet extensively explored for the specific 2-methyl-3-(pyrrolidin-2-yl)pyridine core, this opens up exciting possibilities for future research to investigate whether analogs of this scaffold could be developed for other therapeutic indications.
Future Directions and Conclusion
The 2-methyl-3-(pyrrolidin-2-yl)pyridine scaffold has proven to be a remarkably fertile ground for the discovery of potent and selective modulators of nicotinic acetylcholine receptors. The extensive research on ABT-089 and other analogs has not only validated the therapeutic potential of targeting nAChRs for cognitive disorders and other CNS conditions but has also provided a deep understanding of the structure-activity relationships that govern the interaction of these ligands with their receptors.
Future research in this area is likely to focus on several key aspects:
-
Full Characterization of the Parent Compound: A thorough investigation of the pharmacological profile of 2-methyl-3-(pyrrolidin-2-yl)pyridine is needed to provide a baseline for understanding the contributions of various structural modifications in its analogs.
-
Subtype-Selective Ligands: The development of ligands with even greater selectivity for specific nAChR subtypes will be crucial for fine-tuning therapeutic effects and minimizing off-target side effects.
-
Exploration of Allosteric Modulation: Investigating the potential for these scaffolds to act as allosteric modulators of nAChRs could offer new avenues for therapeutic intervention.
-
Broadening the Therapeutic Scope: Exploring the potential of this scaffold in other therapeutic areas, such as inflammation and pain, where nAChRs are also implicated, is a promising direction.[11]
References
- Lin, N. H., Gunn, D. E., Ryther, K. B., He, Y., Bai, H., Holladay, M. W., ... & Arneric, S. P. (1997). Structure-activity studies on 2-methyl-3-(2 (S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Journal of medicinal chemistry, 40(3), 385-390.
- Dávila-García, M. I., Musachio, J. L., & Perry, D. C. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Journal of molecular neuroscience : MN, 57(4), 586–596.
- ResearchGate. (2025, August 7). ChemInform Abstract: StructureActivity Studies on 2Methyl3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): An Orally Bioavailable 3-Pyridyl Ether Nicotinic Acetylcholine Receptor Ligand with Cognition-Enhancing Properties. Request PDF.
- Lin, N. H., Gunn, D. E., Li, Y., He, Y., Bai, H., Ryther, K. B., ... & Holladay, M. W. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & medicinal chemistry letters, 8(3), 249-254.
- PubChem. (n.d.). Pyridine, 2-methyl-3-(2-pyrrolidinyl)-.
- Sullivan, J. P., Donnelly-Roberts, D., Briggs, C. A., Anderson, D. J., Gopalakrishnan, M., Xue, I. C., ... & Arneric, S. P. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties. Journal of Pharmacology and Experimental Therapeutics, 283(1), 235-246.
- Mukhin, A. G., Kulkarni, S. K., & Horti, A. G. (2005). Novel Pyridyl Ring C5 Substituted Analogues of Epibatidine and 3-(1-Methyl-2(S)- pyrrolidinylmethoxy)pyridine (A-84543) as Highly Selective Agents for Neuronal Nicotinic Acetylcholine Receptors Containing β2 Subunits. Journal of Medicinal Chemistry, 48(1), 1-5.
- Bolchi, C., Fucile, S., & Pallavicini, M. (2021). Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Molecules (Basel, Switzerland), 26(12), 3612.
- Dávila-García, M. I., Musachio, J. L., & Perry, D. C. (2015). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. Journal of molecular neuroscience : MN, 57(4), 586–596.
- Balboni, G., Marastoni, M., Merighi, S., Borea, P. A., & Tomatis, R. (2000). Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors. European journal of medicinal chemistry, 35(11), 979-988.
- Abreo, M. A., Lin, N. H., Gunn, D. E., He, Y., Bai, H., Ryther, K. B., ... & Holladay, M. W. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 10(10), 1079-1082.
- Gatto, G. J., Damaj, M. I., & Martin, B. R. (2010). The analgesic and toxic effects of nornicotine enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain. The journal of pain, 11(1), 58-69.
- Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., ... & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & medicinal chemistry letters, 11(5), 631-633.
- Wikipedia. (2024, February 12). Nornicotine.
- Google Patents. (n.d.). US20160326134A1 - Synthesis and resolution of nicotine.
- Matera, C., Gotti, C., & Fucile, S. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological research, 194, 106813.
- NIST. (n.d.). Pyridine, 2-(1-methyl-2-pyrrolidinyl)-. NIST Chemistry WebBook.
- Bastrakov, M. A., Fedorenko, A. K., Starosotnikov, A. M., Fedyanin, I. V., & Kokorekin, V. A. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules (Basel, Switzerland), 25(22), 5406.
- Wikipedia. (2024, February 19). Nicotine.
- Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of experimental pharmacology, (169), 29–62.
- Seeman, J. I., & Carchman, R. A. (2025, May 25). Levels of the Nicotine Analog 6-Methyl Nicotine As a Naturally Formed Tobacco Alkaloid in Tobacco and Tobacco Products. PDXScholar.
- ResearchGate. (n.d.). Metabolism of nornicotine, anabasine, and N-methylanabasine. Reprinted.... Download Scientific Diagram.
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Methodological & Application
Application Note: Enantioselective Preparation of 2-Methyl-3-(pyrrolidin-2-yl)pyridine
Executive Summary
This application note details a robust, scalable protocol for the enantioselective synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine (also known as 2-methylnornicotine). This molecule is a critical chiral building block in the development of
While classical resolution methods using chiral acids (e.g., tartaric acid) suffer from low maximum yields (50%), this protocol utilizes Iridium-catalyzed Asymmetric Hydrogenation (AH) of the cyclic imine precursor. This method offers theoretical yields approaching 100% with enantiomeric excesses (ee) typically exceeding 94%, utilizing the steric hindrance of the 2-methyl group to prevent catalyst poisoning—a common issue in pyridine hydrogenation.
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into two primary phases: the construction of the cyclic imine precursor (2-methylmyosmine) and the subsequent enantioselective reduction.
Synthetic Pathway Diagram
Figure 1: Strategic workflow for the asymmetric synthesis of 2-methylnornicotine.
Detailed Experimental Protocols
Phase 1: Synthesis of the Cyclic Imine Precursor
Target: 2-Methyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine Reaction Type: Claisen Condensation / Hydrolytic Decarboxylation
This step adapts the classic "Myosmine synthesis" route. The 2-methyl group on the pyridine ring is stable under these conditions.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4] | Role |
| Ethyl 2-methylnicotinate | 1.0 | Starting Material |
| N-Vinyl-2-pyrrolidinone | 1.2 | Enolate Equivalent |
| Sodium Hydride (60% in oil) | 1.5 | Base |
| THF (Anhydrous) | - | Solvent |
| HCl (6M) | Excess | Hydrolysis/Decarboxylation |
Protocol Steps:
-
Condensation:
-
In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.5 equiv) in anhydrous THF (10 mL/g substrate).
-
Add a solution of Ethyl 2-methylnicotinate (1.0 equiv) and N-Vinyl-2-pyrrolidinone (1.2 equiv) dropwise at room temperature.
-
Critical Step: Heat to reflux for 6–8 hours. The solution will turn viscous and dark (acyl-lactam formation).
-
Cool to room temperature.[2]
-
-
Hydrolysis & Cyclization:
-
Evaporate THF under reduced pressure.
-
Add 6M HCl (approx. 5 mL per gram of starting material) carefully (exothermic!).
-
Reflux the aqueous mixture for 12 hours. This effects three changes: hydrolysis of the vinyl group, decarboxylation of the
-keto acid intermediate, and cyclization to the imine.
-
-
Isolation:
-
Cool to 0°C. Basify with NaOH pellets to pH > 12.
-
Extract with Dichloromethane (DCM) (3x).
-
Dry organics over MgSO
and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or distill under high vacuum to obtain the cyclic imine as a pale yellow solid/oil.
-
Phase 2: Iridium-Catalyzed Asymmetric Hydrogenation
Target: (S)-2-Methyl-3-(pyrrolidin-2-yl)pyridine Reaction Type: Enantioselective Hydrogenation
This protocol utilizes the method developed by the Zhou group, which is superior for pyridines. The ortho-methyl group in the substrate actually enhances the reaction rate by preventing the pyridine nitrogen from coordinating too strongly to the Iridium center (a phenomenon known as substrate inhibition).
Catalyst System[5][2][6][7][8][9][10][11]
-
Precursor:
(0.5 mol%) -
Ligand: (S)-SF-Phos (or (S)-MeO-Biphep) (1.1 mol%)
-
Additive: Iodine (
) (5 mol%) - Essential for activating the pre-catalyst.
Protocol Steps:
-
Catalyst Preparation (Glovebox/Schlenk Line):
-
In a Schlenk tube, mix
and the chiral diphosphine ligand in anhydrous DCM. Stir for 10 minutes to form the orange active complex. -
Add Iodine (
) and stir for another 10 minutes.
-
-
Hydrogenation:
-
Dissolve the Cyclic Imine (from Phase 1) in a 1:1 mixture of DCM/Ethanol (0.5 M concentration).
-
Transfer the substrate solution and the catalyst solution into a high-pressure autoclave.
-
Purge: Cycle Hydrogen (
) 3 times at 10 bar to remove Oxygen. -
Pressurize: Charge
to 50 bar (725 psi). -
Reaction: Stir at Room Temperature (25°C) for 12–16 hours.
-
-
Workup:
-
Release pressure carefully.
-
Concentrate the solvent.
-
Dissolve residue in 1M HCl and wash with Ether (removes non-basic impurities).
-
Basify aqueous layer with NaOH to pH 12.
-
Extract with DCM, dry over
, and concentrate.
-
Quality Control & Validation
Analytical Parameters
| Parameter | Method | Specification |
| Purity | HPLC (C18 Column, Phosphate Buffer/MeCN) | > 98% |
| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H or AD-H) | > 94% ee |
| Structure | 1H NMR (400 MHz, CDCl3) | Diagnostic doublets at ~8.3 ppm (Pyridine) |
Chiral HPLC Method (Example)
-
Column: Daicel Chiralcel OD-H (4.6 x 250 mm)
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm
-
Retention Times: (R)-isomer ~8.5 min; (S)-isomer ~10.2 min (Must verify with racemate).
Mechanistic Insight & Troubleshooting
Why Iridium?
Ruthenium and Rhodium catalysts often fail with pyridine-containing substrates because the aromatic pyridine nitrogen binds irreversibly to the metal, killing catalytic activity. Iridium, specifically with bulky Spiro or Biphep ligands, tolerates this functionality. Furthermore, the 2-methyl substituent on the substrate acts as a "steric gate," twisting the pyridine ring away from the metal center during the catalytic cycle, which paradoxically increases turnover frequency compared to unsubstituted nornicotine precursors.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning by | Ensure strict degassing of solvents; check autoclave seals. |
| Low Conversion | Substrate Impurity | Redistill the cyclic imine precursor. Trace pyrrolidinone kills the catalyst. |
| Low ee (<80%) | Temperature too high | Maintain reaction strictly at 20–25°C. Higher T erodes enantioselectivity. |
| Low ee | Wrong Solvent | Avoid pure Methanol. Use DCM/EtOH or TFE (Trifluoroethanol) mixtures. |
References
-
Guo, C., Sun, D. W., Yang, S., Mao, S. J., Xu, X. H., Zhu, S. F., & Zhou, Q. L. (2015). Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives. Journal of the American Chemical Society, 137(1), 90-93.
-
Chang, M., Li, W., Hou, G., & Zhang, X. (2010).[6] Iridium-catalyzed enantioselective hydrogenation of cyclic imines. Advanced Synthesis & Catalysis, 352(18), 3121-3125.
-
Jacob, P. (1982). Resolution of racemic nicotine. The Journal of Organic Chemistry, 47(21), 4165-4167. (For comparison of classical resolution methods).
-
Catka, T. E., & Leete, E. (1978). Synthesis of the minor tobacco alkaloids nornicotine and anabasine from nicotine.[1][12] The Journal of Organic Chemistry, 43(11), 2125-2127. (Foundational chemistry for myosmine/nornicotine precursors).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3846435A - Process for the production of 2-methyl-5-ethyl pyridine - Google Patents [patents.google.com]
- 5. Iridium-catalyzed asymmetric hydrogenation of cyclic iminium salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 10. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]
- 11. Iridium-Catalyzed Asymmetric Hydrogenation of Sterically Hindered Cyclic Imines for Enantioselective Synthesis of Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Using 2-methyl-3-(pyrrolidin-2-yl)pyridine (ABT-089/Pozanicline)
Introduction: Unveiling the Therapeutic Potential of a Selective Nicotinic Modulator
2-methyl-3-(pyrrolidin-2-yl)pyridine, widely known in scientific literature as ABT-089 or Pozanicline, is a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) modulator.[1][2][3] Developed by Abbott Laboratories, this compound has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders, including cognitive deficits, attention-deficit/hyperactivity disorder (ADHD), and nicotine addiction.[1][4][5] Its favorable pharmacological profile is largely attributed to its selective partial agonism at α4β2* nAChR subtypes, while also demonstrating activity at α6β2* and α4α5β2 subtypes.[4][5][6] Notably, it exhibits minimal to no activity at α7 and α3β4 nAChR subtypes, which is thought to contribute to its reduced side-effect profile compared to non-selective nicotinic agonists like nicotine.[1][6]
This comprehensive guide provides detailed in vitro assay protocols for researchers, scientists, and drug development professionals engaged in the characterization and evaluation of 2-methyl-3-(pyrrolidin-2-yl)pyridine and other related nicotinic ligands. The methodologies outlined herein are designed to deliver robust and reproducible data, enabling a thorough understanding of the compound's binding affinity, functional potency, and subtype selectivity.
I. Radioligand Binding Assays: Quantifying Affinity for nAChR Subtypes
Radioligand binding assays are a cornerstone in pharmacology for determining the affinity of a test compound for a specific receptor. These assays rely on the principle of competitive displacement of a radiolabeled ligand with known high affinity for the target receptor by an unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki), a measure of binding affinity, can be calculated.
Core Principle
The assay measures the ability of 2-methyl-3-(pyrrolidin-2-yl)pyridine to compete with a radiolabeled ligand (e.g., [³H]cytisine or [³H]epibatidine) for binding to nAChRs in a biological preparation, such as brain tissue homogenates or membranes from cell lines expressing specific nAChR subtypes.[4][5][7] The amount of radioactivity bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: [³H]Cytisine Binding Assay for α4β2 nAChRs*
Materials and Reagents:
-
Rat or mouse brain tissue (cortex or thalamus) or cell line membranes expressing α4β2 nAChRs
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Radioligand: [³H]Cytisine (specific activity ~30-60 Ci/mmol)
-
Test Compound: 2-methyl-3-(pyrrolidin-2-yl)pyridine
-
Non-specific Binding Control: Nicotine (100 µM) or another suitable high-affinity nAChR ligand
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Tissue/Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step to remove endogenous ligands. Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]cytisine solution (final concentration ~1-2 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 100 µM nicotine), 50 µL of [³H]cytisine solution, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of serially diluted 2-methyl-3-(pyrrolidin-2-yl)pyridine, 50 µL of [³H]cytisine solution, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature or 4°C for a predetermined time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of 2-methyl-3-(pyrrolidin-2-yl)pyridine.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data for 2-methyl-3-(pyrrolidin-2-yl)pyridine
| Receptor Subtype | Radioligand | Preparation | Ki (nM) |
| α4β2* | [³H]Cytisine | Rat Brain | 16.7[4][5] |
| α4β2 | [³H]Cytisine | Rat Brain | 17[6] |
| α7 | [¹²⁵I]α-Bungarotoxin | Rat Brain | Insignificant[6] |
II. Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays are crucial for determining the efficacy of a compound – whether it acts as an agonist, partial agonist, or antagonist at the target receptor. For an ion channel receptor like the nAChR, functional assays typically measure the consequence of receptor activation, such as neurotransmitter release or ion flux.
A. Neurotransmitter Release Assays
Core Principle:
This assay measures the ability of 2-methyl-3-(pyrrolidin-2-yl)pyridine to stimulate the release of a pre-loaded radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]acetylcholine) from synaptosomes or brain slices.[2][3][6] This provides a functional readout of nAChR activation in a native environment.
Experimental Workflow: Neurotransmitter Release Assay
Caption: Workflow for a neurotransmitter release assay.
Detailed Protocol: [³H]Dopamine Release from Striatal Synaptosomes
Materials and Reagents:
-
Rat or mouse striatal tissue
-
Krebs-Ringer Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM D-glucose, 2.5 mM CaCl₂, pH 7.4, gassed with 95% O₂/5% CO₂
-
[³H]Dopamine
-
2-methyl-3-(pyrrolidin-2-yl)pyridine
-
Positive Control: Nicotine or KCl
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation: Dissect and homogenize striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRB.
-
Loading: Incubate the synaptosomes with [³H]dopamine (final concentration ~50 nM) for 30 minutes at 37°C to allow for uptake.
-
Washing: Wash the synaptosomes by centrifugation and resuspension in fresh KRB to remove excess unincorporated [³H]dopamine.
-
Release: Aliquot the loaded synaptosomes into tubes and pre-incubate for 10 minutes at 37°C. Stimulate the release by adding varying concentrations of 2-methyl-3-(pyrrolidin-2-yl)pyridine, nicotine, or a depolarizing concentration of KCl.
-
Termination: After a short incubation period (typically 2-5 minutes), terminate the release by rapid filtration or centrifugation.
-
Quantification: Collect the supernatant (containing released [³H]dopamine) and lyse the synaptosomal pellet. Measure the radioactivity in both fractions using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the fractional release as the percentage of total radioactivity released into the supernatant.
-
Plot the fractional release as a function of the log concentration of 2-methyl-3-(pyrrolidin-2-yl)pyridine.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. The Emax is often expressed as a percentage of the release stimulated by a maximal concentration of nicotine.
-
Expected Functional Data for 2-methyl-3-(pyrrolidin-2-yl)pyridine
| Assay | Brain Region | nAChR Subtype(s) | Activity | Efficacy (% of Nicotine) | EC50 (µM) |
| [³H]Dopamine Release | Striatum | α6β2, α4β2 | Partial Agonist | 57%[6] | 0.11 (high-affinity component)[6] |
| ⁸⁶Rb⁺ Efflux | Thalamus | α4β2* | Partial Agonist | 20.3%[6] | 3.5[6] |
| [³H]Acetylcholine Release | Interpeduncular Nucleus | α3β4 | No Agonist/Antagonist Activity | ~0%[6] | >300[6] |
B. Ion Flux and Electrophysiological Assays
Core Principle:
These assays directly measure the functional consequence of nAChR channel opening.
-
Ion Flux Assays: Utilize radioactive ions (e.g., ⁸⁶Rb⁺, a congener of K⁺) or fluorescent ion indicators (e.g., for Ca²⁺) to measure the movement of ions across the cell membrane upon receptor activation.[6][8][9]
-
Electrophysiology: Techniques like two-electrode voltage clamp (in Xenopus oocytes) or patch-clamp (in cultured cells) provide a high-resolution measurement of the ion currents flowing through the nAChR channel in response to a ligand.[2][3][10]
Conceptual Signaling Pathway
Caption: Signaling pathway of nAChR activation.
Due to the specialized equipment and expertise required, detailed step-by-step protocols for electrophysiology are beyond the scope of this general application note. However, the general principles involve expressing the nAChR subunits of interest in a suitable cell system (Xenopus oocytes or HEK293 cells), applying the test compound via a perfusion system, and recording the resulting ion currents with microelectrodes.
III. Conclusion and Future Directions
The in vitro assays detailed in this guide provide a robust framework for the pharmacological characterization of 2-methyl-3-(pyrrolidin-2-yl)pyridine. By employing a combination of radioligand binding and functional assays, researchers can accurately determine its binding affinity, subtype selectivity, and functional efficacy at various nAChR subtypes. This information is critical for understanding its mechanism of action and for the development of novel therapeutics targeting the nicotinic cholinergic system. Future studies could leverage these protocols to investigate structure-activity relationships of novel analogs, explore allosteric modulation of nAChRs, and further delineate the role of specific nAChR subtypes in health and disease.
References
-
Marks, M. J., Wageman, C. R., Grady, S. R., Gopalakrishnan, M., & Briggs, C. A. (2009). Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain. Biochemical Pharmacology, 78(7), 795–802. [Link]
-
National Center for Biotechnology Information. (n.d.). Pozanicline. PubChem. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (2023, December 2). Pozanicline. [Link]
-
Rueter, L. E., Anderson, D. J., Briggs, C. A., Donnelly-Roberts, D. L., Gintant, G. A., Gopalakrishnan, M., Lin, N.-H., Osinski, M. A., Reinhart, G. A., Buckley, M. J., Martin, R. L., McDermott, J. S., Preusser, L. C., Seifert, T. R., Su, Z., Cox, B. F., Decker, M. W., & Sullivan, J. P. (2004). ABT-089: Pharmacological Properties of a Neuronal Nicotinic Acetylcholine Receptor Agonist for the Potential Treatment of Cognitive Disorders. CNS Drug Reviews, 5(1), 101-112. [Link]
-
ResearchGate. (n.d.). ABT-089: Pharmacological Properties of a Neuronal Nicotinic Acetylcholine Receptor Agonist for the Potential Treatment of Cognitive Disorders. Retrieved February 20, 2026, from [Link]
-
Rueter, L. E., Anderson, D. J., Briggs, C. A., Donnelly-Roberts, D. L., Gintant, G. A., Gopalakrishnan, M., Lin, N. H., Osinski, M. A., Reinhart, G. A., Buckley, M. J., Martin, R. L., McDermott, J. S., Preusser, L. C., Seifert, T. R., Su, Z., Cox, B. F., Decker, M. W., & Sullivan, J. P. (2004). ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders. CNS drug reviews, 5(1), 101–112. [Link]
-
Yildirim, E., Marks, M. J., & Kimmey, B. A. (2015). ABT-089, but not ABT-107, ameliorates nicotine withdrawal-induced cognitive deficits in C57BL6/J mice. Behavioural pharmacology, 26(3), 241–248. [Link]
-
Lin, N. H., He, Y., Anderson, D. J., Rueter, L. E., Arneric, S. P., Sullivan, J. P., & Decker, M. W. (1997). Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties. Journal of medicinal chemistry, 40(3), 385–390. [Link]
-
Henderson, B. J., Gonzalez-Cestari, H., Nichols, W. A., Zacharias, N. M., & McKay, D. B. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 8(5), ENEURO.0134-21.2021. [Link]
-
Mukhopadhyay, P., Krishnan, V., Li, Z., Sullivan, J. P., & Chem, J. (2008). Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. International journal of molecular sciences, 9(8), 1436–1450. [Link]
-
Johnson, V. B., Lomboy, J. R., Laux, A. W., Kellar, K. J., & Henderson, B. J. (2021). Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. Molecules (Basel, Switzerland), 26(16), 4969. [Link]
Sources
- 1. Pozanicline - Wikipedia [en.wikipedia.org]
- 2. ABT‐089: Pharmacological Properties of a Neuronal Nicotinic Acetylcholine Receptor Agonist for the Potential Treatment of Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABT-089: pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ABT-089, but not ABT-107, ameliorates nicotine withdrawal-induced cognitive deficits in C57BL6/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand with cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior [mdpi.com]
- 10. researchgate.net [researchgate.net]
Procedures for isolating 2-methyl-3-(pyrrolidin-2-yl)pyridine from reaction mixtures
An in-depth guide to the isolation and purification of 2-methyl-3-(pyrrolidin-2-yl)pyridine from complex reaction mixtures, designed for researchers and drug development professionals. This document provides a framework for developing robust purification strategies based on the compound's physicochemical properties, complete with detailed protocols and troubleshooting insights.
Introduction: The Challenge of Purity
2-Methyl-3-(pyrrolidin-2-yl)pyridine, a heterocyclic compound featuring both a pyridine and a pyrrolidine moiety, represents a structural motif of significant interest in medicinal chemistry.[1][2] Its analogs are explored for various pharmacological activities, making the ability to obtain highly pure material a critical prerequisite for accurate biological evaluation and further development.[3]
The isolation of this compound is non-trivial due to the presence of two basic nitrogen centers with differing pKa values, a chiral center at the C2 position of the pyrrolidine ring, and its potential to be part of complex mixtures containing starting materials, reagents, and structurally similar byproducts. This guide offers a systematic approach to navigate these challenges, moving from initial reaction work-up to high-purity isolation and chiral separation.
Foundational Physicochemical Properties
A successful purification strategy is built upon a thorough understanding of the target molecule's properties. These parameters dictate its behavior in various separation techniques.
| Property | Value / Estimate | Significance for Isolation |
| Molecular Formula | C₁₀H₁₄N₂ | Used for mass spectrometry confirmation.[4] |
| Molecular Weight | 162.23 g/mol | Basic property for calculations.[4] |
| Structure | Pyridine ring linked to a pyrrolidine ring | Two basic nitrogen atoms allow for pH-driven separations. The structure is chiral. |
| Estimated pKa₁ (Pyridine N) | ~5.9 | The pyridine nitrogen is moderately basic.[5] |
| Estimated pKa₂ (Pyrrolidine N) | ~10-11 | The pyrrolidine nitrogen is a more basic aliphatic amine.[6] |
| XLogP3-AA | 1.1 | Indicates moderate lipophilicity, suitable for both normal and reversed-phase chromatography.[4] |
| Boiling Point | High (e.g., Nornicotine ~270 °C) | Distillation is often impractical for removing non-volatile impurities.[7] |
| Hydrogen Bond Donor Count | 1 (from pyrrolidine N-H) | Influences solubility and interaction with polar stationary phases.[4] |
| Hydrogen Bond Acceptor Count | 2 (from both N atoms) | Influences solubility and interaction with polar stationary phases.[4] |
Pre-Isolation Analysis: Know Your Mixture
Before any purification attempt, it is crucial to analyze the crude reaction mixture. This diagnostic step identifies the target compound and reveals the number and nature of major impurities, guiding the selection of the most effective isolation technique.
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for initial assessment. A suitable mobile phase for TLC can often be adapted for column chromatography. For this compound, a system like Chloroform:Methanol:Ammonia (e.g., 75:25:5) can be effective.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the target compound's mass and an initial assessment of purity, revealing the masses of byproducts.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile or semi-volatile impurities and can also be used for purity assessment.[10]
A Strategic Framework for Isolation
The purification of 2-methyl-3-(pyrrolidin-2-yl)pyridine is best approached as a multi-step process, beginning with a bulk separation technique and progressing to high-resolution chromatography.
Step 1: Liquid-Liquid Extraction (LLE) - The Power of pH
The presence of two basic nitrogen atoms is the most powerful handle for initial purification. An acid-base extraction can effectively separate the basic target compound from neutral or acidic impurities.
The Principle of Causality: The pyrrolidine nitrogen (pKa ~10-11) and the pyridine nitrogen (pKa ~5.9) are both readily protonated by dilute acid (e.g., 1M HCl, pH < 2). This forms a water-soluble ammonium/pyridinium salt. Neutral organic impurities remain in the organic layer and can be discarded. Subsequently, basifying the aqueous layer deprotonates the target compound, rendering it soluble again in an organic solvent and leaving behind any water-soluble impurities.[11]
A patent for a similar synthesis specifically notes adjusting the pH to 9-12 before extraction, ensuring the deprotonation of both nitrogen centers for efficient recovery into the organic phase.[12]
Step 2: Column Chromatography - Achieving High Purity
After LLE, the product is often enriched but may still contain closely related basic impurities. Column chromatography is the standard method for obtaining high-purity material.
-
Normal-Phase Chromatography: Silica gel or alumina are common choices.
-
Causality: The polar N-H group and nitrogen atoms of the molecule will interact with the polar stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol) will elute the compounds. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (~0.5-1%) to the mobile phase is often essential to prevent peak tailing and irreversible adsorption of the basic compound onto the acidic silica gel surface.[8]
-
-
Advanced Technique: pH-Zone-Refining Counter-Current Chromatography (CCC): For larger scale purifications, this technique can be highly effective for separating compounds with different pKa values, such as pyridine derivatives, by creating a pH gradient within the column.[13]
Step 3: Chiral Separation - Isolating Enantiomers
Since 2-methyl-3-(pyrrolidin-2-yl)pyridine possesses a stereocenter, the purified product will be a racemate unless an asymmetric synthesis was employed. Separating these enantiomers is critical for pharmaceutical applications, as they often exhibit different pharmacological and toxicological profiles.
-
Direct Method: Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method.
-
Causality: The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times, allowing for their separation.[14][15] Common CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives) and cyclodextrins.[16]
-
-
Indirect Method: Diastereomer Formation: This involves reacting the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by standard chromatography (e.g., silica gel or regular HPLC). The derivatizing agent is then cleaved to yield the pure enantiomers.[16][17]
Detailed Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
Objective: To perform a bulk separation of the basic product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Extract 2-3 times, collecting the aqueous (bottom) layer each time.
-
Rationale: The target compound is protonated and moves into the aqueous layer. Neutral impurities remain in the organic layer.
-
-
Wash (Optional): Wash the combined acidic aqueous layers with fresh DCM or EtOAc one time to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is >10, as confirmed by pH paper.
-
Rationale: This deprotonates the product, making it organic-soluble again. A pH >10 ensures the pyrrolidine nitrogen is fully deprotonated.[12]
-
-
Product Extraction: Extract the basified aqueous solution with DCM or EtOAc (3-4 times). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure to yield the partially purified product.[8]
Protocol 2: Silica Gel Flash Chromatography
Objective: To purify the product obtained from LLE to >95% purity.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the partially purified product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the initial mobile phase ("wet loading").
-
Elution: Begin elution with a non-polar mobile phase (e.g., 98:2 DCM:Methanol containing 0.5% triethylamine).
-
Rationale: The basic modifier (triethylamine) minimizes peak tailing on the acidic silica.
-
-
Gradient (if necessary): Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 DCM:Methanol) to elute the more polar product.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the final product.
Protocol 3: Purity and Identity Confirmation
Objective: To confirm the purity and structural identity of the isolated compound.
-
Purity Analysis (HPLC): Use a reversed-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) and UV detection. Purity should be assessed by peak area percentage.[9]
-
Identity Confirmation (NMR & MS):
-
¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire spectra to confirm the chemical structure.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and molecular formula.[13]
-
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Emulsion during LLE | High concentration of surfactants or fine particulates. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the mixture to stand for an extended period. Filtration through Celite may be necessary. |
| Product "streaking" on TLC/Column | Compound is too polar for the eluent; strong interaction with acidic silica. | Add a basic modifier (triethylamine, ammonia) to the mobile phase.[8] If the issue persists, switch to a less acidic stationary phase like alumina. |
| Low recovery from column | Irreversible adsorption onto the column. | Ensure a basic modifier is used in the mobile phase. Pre-treating the silica with the mobile phase can also help. |
| Incomplete separation of impurities | Impurities have very similar polarity to the product. | Use a shallower solvent gradient during chromatography. If co-elution persists, a different technique (e.g., reversed-phase or ion-exchange chromatography) may be required. |
Conclusion
The successful isolation of 2-methyl-3-(pyrrolidin-2-yl)pyridine hinges on a strategic application of fundamental separation principles. By leveraging the compound's basicity for an initial pH-driven liquid-liquid extraction, followed by meticulous column chromatography, high levels of purity can be achieved. For stereochemical integrity, chiral chromatography is an essential final step. The protocols and principles outlined in this guide provide a robust foundation for researchers to develop and optimize a purification workflow tailored to their specific reaction mixture, ensuring the acquisition of high-quality material for subsequent research and development.
References
-
Ithak, N., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1889-1894. [Link]
-
PubChem. (n.d.). Pyridine, 2-methyl-3-(2-pyrrolidinyl)-. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
- Kim, J. H., et al. (2016). Purification method of pyridine and pyridine derivatives.
-
Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7234. [Link]
-
mVOC. (n.d.). 2-methylpyridine. mVOC 4.0. Retrieved February 20, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(3-Pyrrolidinyl)pyridine. PrepChem.com. Retrieved February 20, 2026, from [Link]
- Rao, D. P., et al. (2010). Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
ResearchGate. (2014). How can I seperate pyrrolidine?. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Chemistry Stack Exchange. (2017). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?. Chemistry Stack Exchange. Retrieved February 20, 2026, from [Link]
-
Iannelli, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]
-
Yilmaz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249767. [Link]
- CN114195759A. (2022). Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved February 20, 2026, from [Link]
-
Al-Gharabli, S. I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]
-
Scribd. (n.d.). Chiral Drug Separation. Scribd. Retrieved February 20, 2026, from [Link]
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS.
-
Bartesaghi, S., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4311. [Link]
-
Khan, M. A. M. (2018). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. The University of Texas at Arlington. [Link]
-
ResearchGate. (n.d.). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. ResearchGate. Retrieved February 20, 2026, from [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. CAS 90872-72-3: 2-methyl-5-pyrrolidin-2-yl-pyridine [cymitquimica.com]
- 3. d-nb.info [d-nb.info]
- 4. Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | C10H14N2 | CID 3053190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mVOC 4.0 [bioinformatics.charite.de]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]
- 13. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 15. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 16. mdpi.com [mdpi.com]
- 17. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-methyl-3-(pyrrolidin-2-yl)pyridine Standards
Introduction
This document provides comprehensive guidelines for the proper storage, handling, and use of 2-methyl-3-(pyrrolidin-2-yl)pyridine analytical standards. As a crucial reference material in pharmaceutical research and development, ensuring the integrity and stability of this standard is paramount for accurate and reproducible analytical results. This guide is intended for researchers, scientists, and drug development professionals working with this compound and its analogs. The protocols outlined herein are designed to mitigate risks associated with degradation and contamination, thereby ensuring the reliability of experimental data.
2-methyl-3-(pyrrolidin-2-yl)pyridine, a heterocyclic compound containing both a pyridine and a pyrrolidine moiety, is structurally related to nicotine and its metabolites. Due to this structural similarity, it is prone to specific degradation pathways, including oxidation and photodegradation. The following sections detail the best practices for maintaining the quality of this standard, from receipt to disposal.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 2-methyl-3-(pyrrolidin-2-yl)pyridine is fundamental to its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | PubChem |
| Molecular Weight | 162.23 g/mol | PubChem |
| Appearance | Likely a liquid, potentially colorless to pale yellow | Inferred from similar compounds |
| Solubility | Expected to be soluble in water and organic solvents like methanol and acetonitrile | Inferred from pyridine and pyrrolidine derivatives |
| pKa | The pyrrolidine nitrogen is more basic than the pyridine nitrogen | General chemical principles |
Storage and Stability
The stability of 2-methyl-3-(pyrrolidin-2-yl)pyridine is influenced by environmental factors such as temperature, light, and atmospheric conditions. Improper storage can lead to degradation, compromising the integrity of the standard.
Recommended Storage Conditions
To ensure long-term stability, 2-methyl-3-(pyrrolidin-2-yl)pyridine standards should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The use of Sure/Seal™ bottles or similar containers with septa is highly recommended for neat standards.
-
Light: Protect from light by storing in amber glass vials or by wrapping clear vials in aluminum foil.[2] Light exposure can induce photodegradation.
-
Moisture: The compound may be hygroscopic. Store in a desiccator or a dry, controlled environment to prevent moisture absorption.
Potential Degradation Pathways
Based on the chemistry of its pyridine and pyrrolidine rings, 2-methyl-3-(pyrrolidin-2-yl)pyridine is susceptible to several degradation pathways:
-
Oxidation: The pyrrolidine ring is susceptible to oxidation, which can lead to the formation of various degradation products. This is a common degradation pathway for nicotine and related compounds.
-
Photodegradation: Exposure to UV or visible light can lead to the degradation of the pyridine ring.
-
Acid/Base Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to the opening of the pyrrolidine ring.
The following diagram illustrates a logical workflow for the handling and storage of the standard to minimize degradation.
Caption: Workflow for Storage and Handling.
Safe Handling Procedures
Due to its potential toxicity and reactivity, appropriate personal protective equipment (PPE) and handling techniques are mandatory.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or chemical goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: Wear a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.
Handling Neat Standard
-
Always handle the neat standard under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to prevent exposure to air and moisture.
-
Use clean, dry glassware and syringes for all transfers.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Preparation of Standard Solutions
Accurate preparation of stock and working standard solutions is critical for quantitative analysis.
Recommended Solvents
-
Methanol (HPLC or LC-MS grade): A common solvent for preparing stock solutions of nicotine and related compounds.[3]
-
Acetonitrile (HPLC or LC-MS grade): Another suitable solvent, particularly for reverse-phase chromatography applications.
-
Water (Type I or HPLC grade): Can be used, but the stability of the compound in aqueous solutions over time should be monitored.
Protocol for Preparation of a 1 mg/mL Stock Solution
-
Allow the vial containing the neat standard to equilibrate to room temperature before opening to prevent condensation.
-
Under an inert atmosphere, accurately weigh approximately 10 mg of the 2-methyl-3-(pyrrolidin-2-yl)pyridine standard into a clean, dry 10 mL amber volumetric flask.
-
Record the exact weight.
-
Dissolve the standard in a small amount of the chosen solvent (e.g., methanol).
-
Once fully dissolved, bring the flask to volume with the solvent.
-
Cap the flask and mix thoroughly by inverting several times.
-
Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
Preparation of Working Solutions
Prepare working solutions by diluting the stock solution with the appropriate mobile phase or solvent to the desired concentration range for analysis. It is recommended to prepare fresh working solutions daily.
The following diagram illustrates the process of preparing standard solutions.
Caption: Standard Solution Preparation Workflow.
Purity and Stability Assessment
Regular assessment of the purity and stability of the standard is crucial to ensure the validity of analytical data. Stability-indicating analytical methods are essential for this purpose.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A robust method for routine purity checks and stability studies. A C18 column is often suitable for the separation of nicotine and its analogs.[4][5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities and degradation products.[1][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for the analysis of volatile impurities.
Protocol for a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a stability-indicating method. Method optimization may be required.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Forced Degradation Studies
To confirm that the analytical method is stability-indicating, forced degradation studies should be performed on a solution of 2-methyl-3-(pyrrolidin-2-yl)pyridine. This involves subjecting the standard to harsh conditions to intentionally induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid and solution).
-
Photodegradation: Expose solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
References
-
PubChem. 2-methyl-3-(pyrrolidin-2-yl)pyridine. National Center for Biotechnology Information. [Link]
-
Pappas, R. S., et al. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3345. [Link]
-
CORESTA. (2015). CORESTA RECOMMENDED METHOD No. 81: Determination of Tobacco Specific Nitrosamines in E-liquid and E-vapour Aerosol by LC-MS/MS. [Link]
-
Bansal, M., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. International Journal of Environmental Research and Public Health, 15(8), 1737. [Link]
-
Bianchi, I., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. LCGC North America, 34(5), 356-365. [Link]
-
Aszyk, J., et al. (2017). A standardized approach to quantitative analysis of nicotine in e-liquids based on peak purity criteria using high-performance liquid chromatography. Journal of Analytical Methods in Chemistry, 2017, 8567289. [Link]
-
El-Sheikh, R., et al. (2012). Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method. Journal of Chromatographic Science, 50(9), 817-825. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet - N-Methyl-2-pyrrolidone. [Link]
-
Lund University. (2021). Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of nicotine nasal spray. [Link]
-
Bansal, M., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. International Journal of Environmental Research and Public Health, 15(8), 1737. [Link]
Sources
- 1. Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. iris.unito.it [iris.unito.it]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine
Technical Support Center: Synthesis of 2-Methyl-3-(pyrrolidin-2-yl)pyridine
Ticket ID: SYN-2M-PYR-003 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "2-Methyl" Conundrum
You are likely encountering low yields (<30%) not because your general "nicotine synthesis" protocol is wrong, but because the 2-methyl substituent introduces two specific antagonistic factors that standard protocols (for nornicotine or anabasine) do not account for:
-
Steric Ortho-Effect: The 2-methyl group is ortho to the reaction site (C3). This significantly hinders the approach of bulky electrophiles or catalysts, often stalling cross-coupling reactions.
-
Competing Lateral Lithiation: The protons on the 2-methyl group are acidic (
). Standard lithiation conditions (n-BuLi, 0°C) will deprotonate the methyl group (lateral lithiation) rather than perform the desired halogen-lithium exchange at C3, leading to side-chain alkylation byproducts.
This guide provides two validated workflows to bypass these bottlenecks.
Workflow A: The High-Yield Route (Negishi Cross-Coupling)
Recommended for: Drug discovery, gram-scale synthesis, high purity requirements.[1]
This route uses a Negishi coupling between a 3-halo-2-methylpyridine and a zincated pyrrolidine. It is superior to Suzuki coupling here because organozinc reagents are less sensitive to the steric crowding at the C3 position than boronic acids.
Step-by-Step Protocol
1. Reagents:
-
Electrophile: 3-Bromo-2-methylpyridine (1.0 equiv).
-
Nucleophile:
-Boc-2-pyrrolidinylzinc bromide (1.2 - 1.5 equiv). Prepare fresh or purchase. -
Catalyst:
(2 mol%) + XPhos or SPhos (4-8 mol%).-
Note: Standard
often fails here due to the steric bulk of the 2-methyl group. You need the electron-rich, bulky Buchwald ligands (XPhos) to facilitate oxidative addition into the hindered C-Br bond.
-
-
Solvent: THF (anhydrous).[2]
2. Procedure:
-
Catalyst Activation: In a glovebox or under Argon, mix
and XPhos in THF. Stir at RT for 30 mins until the solution turns dark orange/red (formation of active Pd(0) species). -
Addition: Add the 3-bromo-2-methylpyridine to the catalyst mixture.
-
Coupling: Add the organozinc reagent dropwise via syringe.
-
Heating: Heat to 60°C for 4–12 hours. Do not reflux aggressively; thermal decomposition of the catalyst is faster with pyridine substrates.
-
Deprotection: After workup, remove the Boc group using TFA/DCM (1:1) or 4M HCl in Dioxane.
Troubleshooting Guide: Negishi Route
| Symptom | Probable Cause | Resolution |
| Low Conversion (<20%) | Catalyst Poisoning | Pyridine nitrogens can coordinate to Pd, shutting down the cycle.[1] Fix: Increase catalyst loading to 5 mol% or add 1.0 equiv of |
| Starting Material Remains | Steric Hindrance | The oxidative addition is too slow. Fix: Switch ligand to CPhos or RuPhos , which are designed for extremely hindered biaryl couplings. |
| Protodehalogenation (Ar-Br | Moisture in Solvent | Organozinc reagents are moisture sensitive.[1] Fix: Re-distill THF over Na/Benzophenone. Ensure the organozinc reagent hasn't hydrolyzed during storage. |
Workflow B: The "Classic" Route (Lithiation & Cyclization)
Recommended for: Cost-sensitive projects, multi-gram scale, avoiding heavy metals.[1]
This route involves lithiating 3-bromo-2-methylpyridine and reacting it with a pyrrolidone derivative (e.g.,
CRITICAL WARNING: You must control the kinetics to favor Lithium-Halogen Exchange over Deprotonation.
Step-by-Step Protocol
1. Reagents:
-
3-Bromo-2-methylpyridine.
-
t-Butyllithium (t-BuLi) (2.0 - 2.1 equiv).[2] Do NOT use n-BuLi.
-
Electrophile:
-Boc-2-pyrrolidinone. -
Solvent:
(Diethyl Ether) is preferred over THF for this specific lithiation to maintain lower solubility of the aggregates.
2. Procedure:
-
Cryogenic Cooling: Cool the solution of 3-bromo-2-methylpyridine in
to -78°C strictly. -
Rapid Exchange: Add t-BuLi rapidly (but safely).
-
Why: t-BuLi performs Halogen-Li exchange much faster than n-BuLi. At -78°C, the exchange is kinetically favored over the thermodynamic deprotonation of the 2-methyl group.
-
-
Trapping: Stir for only 15–30 minutes at -78°C, then immediately add the electrophile (
-Boc-2-pyrrolidinone). -
Cyclization/Reduction: The resulting ketone intermediate is cyclized (acid catalyzed) to the imine and reduced with
(racemic) or via asymmetric transfer hydrogenation.
Troubleshooting Guide: Lithiation Route
| Symptom | Probable Cause | Resolution |
| Product has extra alkyl chain | Lateral Lithiation | You deprotonated the methyl group instead of exchanging the bromine. Fix: Ensure Temp is |
| Low Yield of Ketone | Enolization | The pyrrolidinone enolized before nucleophilic attack. Fix: Use a "Weinreb Amide" equivalent of the pyrrolidine precursor or use |
| Racemization | Reduction Conditions |
Module 3: Purification & Isolation
The target molecule is a polar, basic amine. It will streak on standard silica and bind irreversibly to acidic sites.
The "Grease" Protocol:
-
Basify Silica: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in Hexanes before loading the sample.
-
Eluent: Use a gradient of DCM : MeOH :
(e.g., 95:4:1). The ammonia competes with your product for silica binding sites. -
Alternative: Use Alumina (Basic) stationary phase instead of silica to improve recovery rates significantly.
Visual Logic: Synthetic Strategy Map
The following diagram illustrates the decision logic for selecting the correct pathway and handling the specific "2-Methyl" obstacles.
Caption: Decision matrix for synthesis. Route A prioritizes steric breakthrough via catalysis; Route B prioritizes kinetic control to avoid side-reactions.
FAQ: Rapid Response
Q: Can I use Suzuki coupling with pyrrolidine boronic acid? A: It is possible but often fails (Yield <15%). 2-heterocyclic boronic acids are notoriously unstable (protodeboronation), and the steric bulk of the 2-methyl group on the pyridine partner makes the transmetallation step extremely slow, leading to catalyst decomposition before coupling occurs. The Negishi (Zinc) route is far more robust for this specific scaffold.
Q: My product is stuck in the aqueous layer during workup. A: This is common for nicotine analogs.
-
Fix: Saturate the aqueous layer with NaCl (salting out).
-
Fix: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of DCM or Ethyl Acetate. The alcohol helps pull the polar amine into the organic phase.
Q: Why t-BuLi? Can I just use n-BuLi at -100°C? A: You can try, but t-BuLi is superior here because the rate of Halogen-Lithium exchange with t-BuLi is orders of magnitude faster than with n-BuLi. With the acidic 2-methyl protons present, you need the exchange to happen instantly to avoid the thermodynamic deprotonation path.
References
-
Negishi Coupling for Pyridines: Han, C., & Buchwald, S. L. (2009).[1] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.[3][4] Link
-
Lateral Lithiation Mechanisms: Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions. Link
-
Synthesis of Nicotine Analogs: Campos, K. R., et al. (2006). Enantioselective Synthesis of 2-Alkyl-Substituted Pyrrolidines. Journal of the American Chemical Society.[3][4] Link
-
Purification of Alkaloids: Lifeasible.[5] (n.d.). Alkaloid Purification Services and Protocols. Link
-
Preparation of 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine (Patent): CN114195759A. (2022).[6] Method for preparing 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine. Google Patents. Link(Note: Cited for process conditions on the methyl-pyridine scaffold).
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Alkaloid Purification - Lifeasible [lifeasible.com]
- 6. CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine - Google Patents [patents.google.com]
Technical Support Center: Stability & Handling of 2-Methyl-3-(pyrrolidin-2-yl)pyridine
Subject: Minimizing Oxidative Degradation & Extending Shelf-Life Compound ID: 2-Methyl-3-(pyrrolidin-2-yl)pyridine (Synonyms: 2-Methylnornicotine) Target Audience: Medicinal Chemists, Analytical Scientists, Lab Managers
Introduction: The "Browning" Problem
You are likely accessing this guide because your sample of 2-methyl-3-(pyrrolidin-2-yl)pyridine (hereafter referred to as 2-Me-Nornicotine ) has shifted from a clear/pale yellow oil to a brown viscous liquid, or you are observing unexpected peaks in your LC-MS data.
Unlike Nicotine, which possesses a tertiary amine, 2-Me-Nornicotine contains a secondary pyrrolidine amine . This structural difference makes it significantly more reactive and susceptible to oxidative degradation and carbamate formation upon exposure to air. This guide provides the mechanistic understanding and practical protocols required to stabilize this high-value intermediate.
Module 1: The Science of Degradation (Root Cause Analysis)
To prevent degradation, one must understand the enemy. The instability of 2-Me-Nornicotine is driven by two primary mechanisms: Radical Autoxidation and Hygroscopic Hydrolysis .
The Oxidative Cascade (The "Yellowing" Effect)
The secondary amine nitrogen is the initiation site. In the presence of atmospheric oxygen and light, a radical abstraction occurs at the
Mechanism Visualization
Figure 1: The oxidative degradation pathway of 2-Me-Nornicotine. The formation of the cyclic imine is the "tipping point" for color change.
Module 2: Troubleshooting Guide (FAQs)
Q1: My sample has turned dark brown. Is it recoverable?
Status: Critical Answer: Yes, but with yield loss. The brown color indicates the presence of conjugated oligomers.
-
Immediate Action: Do not use this material for biological assays, as the oxidation products (imines) are reactive electrophiles that can covalently modify proteins.
-
Recovery: Perform a vacuum distillation (if >1g) or flash chromatography on basic alumina (neutral silica is acidic and can trap the amine).
-
Note: Distill under high vacuum (<1 mmHg) to keep the temperature below 100°C.
-
Q2: I see a mass shift of +16 Da or -2 Da in LC-MS. What is this?
Status: Diagnostic Answer:
-
+16 Da (M+16): This is the N-oxide . It forms when the sample is exposed to air/peroxides over time. It is highly polar and will elute earlier in Reverse Phase HPLC.
-
-2 Da (M-2): This is the Imine (dehydrogenated form). This suggests your sample has suffered oxidative dehydrogenation, likely catalyzed by trace metals or light exposure.
Q3: The material gained weight during storage. Is it stable?
Status: Warning Answer: The compound is hygroscopic .[1][2] It absorbs atmospheric water rapidly.
-
Consequence: While water itself doesn't degrade the molecule immediately, it facilitates the absorption of CO2, leading to the formation of carbamate salts (white crusty solid on the rim).
-
Fix: Store under Argon. If accurate weighing is required, re-determine the concentration via quantitative NMR (qNMR) or titration rather than gravimetric weight.
Module 3: Standard Operating Procedures (SOPs)
SOP 1: The "Gold Standard" Storage (Salt Formation)
The most effective way to stop oxidation is to protonate the amine lone pair, rendering it unreactive toward oxygen. Converting the liquid free base into a solid salt (Dihydrochloride or Tartrate) is recommended for long-term storage (>1 month).
Protocol: Preparation of 2-Me-Nornicotine Dihydrochloride
-
Dissolve: Dissolve 1.0 eq of 2-Me-Nornicotine free base in dry Ethanol (5 mL/g).
-
Cool: Chill the solution to 0°C in an ice bath under Nitrogen.
-
Acidify: Dropwise add 2.2 eq of HCl (1M in Diethyl Ether or Dioxane). Caution: Exothermic.
-
Precipitate: A white precipitate should form. If not, add cold Diethyl Ether until turbid.
-
Isolate: Filter the solid under an inert atmosphere (or quickly in air).
-
Dry: Dry under high vacuum to remove excess HCl and solvent.
-
Store: Store the white solid at -20°C. It is now stable for years.
SOP 2: Handling the Free Base (Liquid)
If you must keep the free base for immediate synthesis:
| Parameter | Specification | Reason |
| Atmosphere | Argon or Nitrogen (Grade 5.0) | Displaces O2; Argon is heavier than air and protects the liquid surface better. |
| Temperature | -20°C or -80°C | Arrhenius equation: lowering T slows radical initiation rates significantly. |
| Container | Amber Glass Vial with Teflon-lined cap | Blocks UV light (radical initiator). Teflon prevents leaching of plasticizers. |
| Additives | BHT (0.1%) - Optional | Butylated hydroxytoluene acts as a radical scavenger. Only use if compatible with downstream assays. |
Decision Tree: Storage Strategy
Figure 2: Decision matrix for selecting the appropriate storage method based on experimental timeline.
References
-
Jacob, P., et al. (2021). Metabolism and Disposition of Nitrogen-Containing Heterocycles: Nicotine and Nornicotine Analogs. National Institutes of Health (NIH).
-
Context: Defines the oxidative susceptibility of the pyrrolidine ring and the formation of N-oxides.
-
-
BenchChem Technical Support. (2025). Handling and storage of hygroscopic amine hydrochlorides.[1][3]
-
CORESTA. (2020). Pyrolytic Degradation of Nornicotine and Myosmine.[5]
- Context: Detailed analysis of the thermal and oxidative degradation products of nornicotine deriv
-
PubChem. (2025).[6] Compound Summary: 2-methyl-3-(pyrrolidin-2-yl)pyridine.[7]
-
Context: Chemical and physical properties, confirming the secondary amine structure and volatility.[4]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. coresta.org [coresta.org]
- 6. 3-(Pyrrolidin-2-yl)pyridine | C9H12N2 | CID 412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | C10H14N2 | CID 3053190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-methyl-3-(pyrrolidin-2-yl)pyridine
This guide provides a comprehensive approach to troubleshooting and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-methyl-3-(pyrrolidin-2-yl)pyridine. As a basic compound, it is susceptible to secondary interactions with the stationary phase, which can lead to asymmetrical peaks and compromise data quality. This document will walk you through a logical, step-by-step process to identify the root cause of peak tailing and implement effective solutions.
Understanding the Analyte: 2-methyl-3-(pyrrolidin-2-yl)pyridine
2-methyl-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound containing both a pyridine and a pyrrolidine ring.[1][2] Its basic nature, due to the nitrogen atoms in these rings, is a key factor in its chromatographic behavior. The presence of these basic functional groups makes the molecule prone to strong interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[3][4] This is a primary cause of peak tailing.[3]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂ | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 2-methyl-3-(pyrrolidin-2-yl)pyridine peak is tailing. What is the most likely cause?
A1: The most common cause of peak tailing for a basic compound like 2-methyl-3-(pyrrolidin-2-yl)pyridine in reversed-phase HPLC is secondary interaction with acidic silanol groups on the silica-based stationary phase. [5][6] These interactions create a secondary, and stronger, retention mechanism in addition to the primary hydrophobic retention, leading to a distorted peak shape.[3]
dot graphviz digraph "Peak Tailing Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Analyte [label="2-methyl-3-(pyrrolidin-2-yl)pyridine\n(Basic Amine Groups)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; StationaryPhase [label="C18 Stationary Phase"]; Silanol [label="Residual Silanol Groups (Si-OH)\n(Acidic Sites)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TailingPeak [label="Tailing Peak Shape", shape=signature, fillcolor="#FBBC05", fontcolor="#202124"];
Analyte -> StationaryPhase [label="Primary Hydrophobic Interaction"]; Analyte -> Silanol [label="Secondary Ionic/Polar Interaction", color="#EA4335", style=dashed]; StationaryPhase -> TailingPeak; Silanol -> TailingPeak [color="#EA4335", style=dashed]; } } Caption: Interaction of a basic analyte with the stationary phase.
To confirm if this is the issue, you can inject a neutral compound.[4] If the neutral compound exhibits a symmetrical peak, the tailing of your analyte is likely due to these chemical interactions.[4]
Q2: How can I minimize silanol interactions to improve my peak shape?
A2: There are several effective strategies to mitigate unwanted silanol interactions. These can be broadly categorized into mobile phase modifications and stationary phase selection.
-
Lowering the Mobile Phase pH:
-
Rationale: By operating at a low pH (typically ≤ 3), the acidic silanol groups on the stationary phase are protonated and thus neutralized.[5][7] This minimizes the ionic interaction with the protonated basic analyte.[5]
-
Protocol:
-
Prepare a mobile phase with a buffer, such as 10-20 mM phosphate or formate, and adjust the pH to 2.5.[7]
-
Ensure the buffer is soluble in the organic modifier concentration used in your method, especially if using acetonitrile with phosphate buffers.[7]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
-
-
Adding a Competing Base:
-
Rationale: Introducing a small, basic molecule like triethylamine (TEA) into the mobile phase can "shield" the analyte from the active silanol sites.[7] The competing base will preferentially interact with the silanol groups, reducing their availability for secondary interactions with your analyte.[7]
-
Protocol:
-
Add a low concentration of a competing base, such as 5-20 mM triethylamine (TEA), to the mobile phase.[7][8]
-
Adjust the mobile phase pH after the addition of the competing base.
-
Be aware that this approach can sometimes lead to shorter column lifetimes due to accelerated hydrolysis of the stationary phase.[7]
-
-
-
Increasing Buffer Concentration:
-
Rationale: A higher buffer concentration can help to mask the residual silanol activity and maintain a more consistent pH at the surface of the stationary phase.
-
Protocol:
-
Increase the buffer concentration in your mobile phase, for example, from 10 mM to 25-50 mM.
-
Monitor the system backpressure, as higher buffer concentrations can increase viscosity.
-
-
-
Use a Modern, High-Purity (Type B) Silica Column:
-
Rationale: Older columns (Type A silica) often have higher levels of metal contamination, which increases the acidity of silanol groups and exacerbates peak tailing.[7][9] Modern, high-purity silica columns (Type B) have significantly lower metal content and are often end-capped to a greater degree, resulting in more inert surfaces.[9][10]
-
Action: If you are using an older column, consider replacing it with a modern equivalent.
-
-
Employ an End-Capped Column:
-
Rationale: End-capping is a process where the stationary phase is chemically treated to block many of the residual silanol groups with a less reactive group.[11] This reduces the number of available sites for secondary interactions.[11]
-
Action: Select a column that is specified as "end-capped" by the manufacturer.
-
-
Consider Alternative Stationary Phases:
-
Rationale: For particularly challenging basic compounds, moving away from a standard C18 column may be necessary.
-
Options:
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from silanol interactions.[10]
-
Hybrid Silica-Organic Phases: These stationary phases offer improved pH stability and reduced silanol activity.[9]
-
Superficially Porous (Core-Shell) Particles: These columns often provide higher efficiency and better peak shapes.
-
-
Q3: Could the issue be related to my HPLC system and not the column chemistry?
A3: Yes, system-related issues can also cause peak tailing that affects all peaks in a chromatogram. [12][13]
dot graphviz digraph "Troubleshooting_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_All_Peaks [label="Are all peaks tailing?"]; System_Issue [label="Likely System Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chemical_Issue [label="Likely Chemical Interaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Fittings [label="Check fittings and tubing for dead volume"]; Check_Column [label="Inspect column for voids/blockage"]; Modify_MP [label="Modify Mobile Phase (pH, additives)"]; Change_Column [label="Change to a more inert column"];
Start -> Check_All_Peaks; Check_All_Peaks -> System_Issue [label="Yes"]; Check_All_Peaks -> Chemical_Issue [label="No, only the analyte peak"]; System_Issue -> Check_Fittings; Check_Fittings -> Check_Column; Chemical_Issue -> Modify_MP; Modify_MP -> Change_Column; } } Caption: A logical workflow for troubleshooting peak tailing.
Troubleshooting System-Wide Tailing:
| Potential Cause | Recommended Action |
| Extra-Column Volume | Excessive tubing length or wide-bore tubing between the injector and detector can cause peak broadening and tailing.[10] Use narrow internal diameter tubing (e.g., 0.005") and keep connections as short as possible.[10] |
| Column Void or Blockage | A void at the head of the column or a partially blocked frit can disrupt the flow path.[3] If permitted by the manufacturer, try reversing and flushing the column.[3] If the problem persists, the column may need to be replaced.[3] |
| Improper Fittings | Mismatched or poorly seated fittings can create dead volume where the sample can diffuse, leading to tailing. Ensure all fittings are appropriate for the connection and are properly tightened. |
Q4: I've tried adjusting the pH and using a good column, but I still see some tailing. What else can I do?
A4: If significant tailing persists after addressing the most common causes, consider these advanced strategies:
-
Use a Higher pH Mobile Phase with a pH-Stable Column:
-
Rationale: At a high pH (e.g., > 8), your basic analyte will be in its neutral form, which can reduce interactions with the now-ionized silanol groups. This requires a column specifically designed for high pH stability to prevent degradation of the silica backbone.
-
Action: Use a hybrid or other high-pH stable column and a suitable high-pH buffer like ammonium bicarbonate.
-
-
Explore Different Organic Modifiers:
-
Rationale: The choice of organic solvent (e.g., acetonitrile vs. methanol) can influence peak shape. Methanol is a more polar solvent and can sometimes provide better peak shapes for basic compounds.
-
Action: If your current method uses acetonitrile, try substituting it with methanol, keeping in mind that this will also affect retention times and selectivity.
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC):
Summary of Troubleshooting Strategies
| Strategy | Rationale | Key Considerations |
| Lower Mobile Phase pH | Neutralizes acidic silanol groups.[5][7] | Use a buffer and ensure its solubility.[7] |
| Add Competing Base | Shields analyte from silanol interactions.[7] | Can reduce column lifetime.[7] |
| Use High-Purity, End-Capped Column | Reduces the number and activity of silanol sites.[9][10] | This is a foundational requirement for good peak shape with basic compounds. |
| Check for System Issues | Eliminates physical causes of peak distortion.[12] | Important if all peaks are tailing. |
| Use a High pH Stable Column | Analyte is in its neutral form. | Requires a specialized column. |
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issue of peak tailing for 2-methyl-3-(pyrrolidin-2-yl)pyridine, leading to more accurate and reliable HPLC results.
References
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 2-methyl-3-(2-pyrrolidinyl)-. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
Shimadzu. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Retrieved from [Link]
-
PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). The Importance of HPLC Mobile Phase Additives & Buffers. Retrieved from [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5). Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Charged Stationary Phases in Reversed Phase HPLC. Retrieved from [Link]
-
PMC. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl pyridine, 109-06-8. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-(1-methyl-2-pyrrolidinyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-(pyrrolidin-2-yl)pyridine. Retrieved from [Link]
Sources
- 1. Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | C10H14N2 | CID 3053190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 90872-72-3: 2-methyl-5-pyrrolidin-2-yl-pyridine [cymitquimica.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 8. asianjpr.com [asianjpr.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. chromtech.com [chromtech.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. support.waters.com [support.waters.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HPLC Column Selection Guide [scioninstruments.com]
Technical Support Center: Optimizing Reaction Temperature for 2-Methyl-3-(pyrrolidin-2-yl)pyridine Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine derivatives. The focus is on the critical parameter of reaction temperature, offering troubleshooting advice and frequently asked questions (FAQs) to address common experimental challenges. This scaffold is a key structural motif in various pharmacologically active compounds, making its efficient synthesis paramount.
Part 1: Foundational Principles & FAQs
This section addresses fundamental questions regarding the role of temperature in the synthesis of 2-methyl-3-(pyrrolidin-2-yl)pyridine derivatives, which are commonly synthesized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).
Q1: What is the primary role of temperature in the synthesis of these derivatives?
Temperature is a critical determinant of reaction success, influencing reaction rate, catalyst stability, and the formation of byproducts. In palladium-catalyzed cross-coupling reactions, temperature affects several key steps of the catalytic cycle:
-
Oxidative Addition: The initial step, where the palladium catalyst inserts into the aryl halide (e.g., 3-bromo-2-methylpyridine) bond, is often accelerated by heat.
-
Reductive Elimination: The final, product-forming step can also be temperature-dependent.
-
Catalyst Activity: While higher temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition or the formation of inactive palladium species, ultimately lowering the yield. Many Buchwald-Hartwig reactions require elevated temperatures, typically in the range of 80-110 °C.[1][2]
Q2: I'm setting up a new synthesis. How do I determine a starting temperature?
A systematic approach is recommended. Start with conditions reported for similar substrates in the literature. For Buchwald-Hartwig aminations involving pyridine rings, a conservative starting point is often around 80 °C.[3]
-
Literature Precedent: Search for couplings of similar 3-halopyridines with secondary amines. Note the solvent, catalyst system, and temperature used.
-
Solvent Boiling Point: The reaction temperature should not exceed the boiling point of your chosen solvent. Toluene (b.p. 111 °C) is a common choice that allows for a broad temperature range.[1]
-
Stepwise Increase: If the reaction is sluggish at 80 °C (as monitored by TLC or LC-MS), increase the temperature in 10-15 °C increments, allowing the reaction to stir for a set period at each new temperature while monitoring for product formation and the appearance of new impurities.
Part 2: Troubleshooting Specific Experimental Issues
This section provides a question-and-answer guide to troubleshoot common problems encountered during synthesis.
Scenario 1: Low or No Product Yield
Q: My reaction has stalled with significant starting material remaining. Should I just increase the temperature?
A: While increasing the temperature is a valid strategy, it should be done systematically. An abrupt or excessive temperature increase can lead to catalyst death or side product formation.[4]
Troubleshooting Steps:
-
Verify Reagents & Setup: First, confirm the integrity of your reagents. Ensure the solvent is anhydrous and the reaction is under an inert atmosphere (e.g., argon or nitrogen), as oxygen can deactivate the palladium catalyst.[1][5]
-
Incremental Temperature Increase: Raise the temperature by 10-15 °C and monitor the reaction for 1-2 hours. If conversion improves without significant side product formation, you can continue this incremental increase. A common optimal range for these reactions is 80-110 °C.[2]
-
Evaluate the Catalyst System: If increasing the temperature does not improve the yield, the issue may lie with the catalyst/ligand choice. For electron-deficient pyridine rings, bulky and electron-rich phosphine ligands are often required to promote the catalytic cycle.[5] If your reaction stalls, consider screening different ligands.[1]
-
Consider Microwave Synthesis: For sluggish reactions, microwave irradiation can sometimes provide excellent yields in shorter reaction times by enabling rapid and uniform heating to a precise temperature, such as 120°C.[4][6]
Below is a decision-making workflow for addressing low conversion issues.
Caption: Troubleshooting workflow for low reaction yield.
Scenario 2: Significant Side Product Formation
Q: My reaction is producing the desired product, but I'm also seeing significant impurities. Could temperature be the cause?
A: Absolutely. Temperature can influence the rate of competing reaction pathways.[4] Common side products in palladium-catalyzed aminations include hydrodehalogenation (replacement of the halogen with hydrogen) and dimerization of the starting aryl halide.[1]
-
High Temperatures: Can promote catalyst decomposition, which may lead to these side reactions.
-
Optimization: If you observe significant impurity formation, reducing the reaction temperature may favor the desired C-N bond formation over competing pathways. Finding the "sweet spot" where the desired reaction proceeds at a reasonable rate while minimizing side reactions is key.
| Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation Impurity (%) | Notes |
| 70 | 35% | <1% | Reaction is clean but very slow. |
| 85 | 78% | 2% | Good balance of rate and selectivity. |
| 100 | 85% | 8% | Higher yield but increased impurity. |
| 115 | 70% (product degradation observed) | 15% | Catalyst/product decomposition likely occurring. |
This is example data and will vary based on specific substrates and catalysts.
Scenario 3: Loss of Stereochemical Integrity
Q: My starting material is an enantiomerically pure (S)-2-methyl-3-(pyrrolidin-2-yl)pyridine derivative, but my product has a low enantiomeric excess (e.e.). Is temperature to blame?
A: Yes, temperature can be a major factor in racemization or epimerization, especially if the stereocenter is adjacent to a nitrogen atom. While the C-N coupling reaction itself may not directly involve the chiral center on the pyrrolidine ring, the reaction conditions, particularly elevated temperatures and the presence of a base, can facilitate pathways for racemization.
Possible Mechanisms:
-
Proton Abstraction/Tautomerization: The base used in the coupling reaction could potentially deprotonate the N-H of the pyrrolidine ring or the C-H at the chiral center, leading to a planar intermediate that can be re-protonated from either face, resulting in racemization. Higher temperatures can accelerate this process.
-
Biocatalytic Approaches: For syntheses where maintaining chirality is paramount, biocatalytic methods using enzymes like transaminases can be effective. These reactions often run at much lower temperatures (e.g., 30-45 °C), which helps preserve stereochemical integrity.[6] In some cases involving hindered substrates, slightly higher temperatures (e.g., 37°C vs 30°C) may be needed to achieve reasonable yields, but this still represents a much milder condition than typical cross-coupling reactions.[6][7]
Recommendation: If you are experiencing a loss of e.e., attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate. If this is unsuccessful, exploring alternative synthetic routes that operate under milder conditions may be necessary.
Part 3: Model Experimental Protocol
This section provides a general protocol for a Buchwald-Hartwig amination to synthesize a 2-methyl-3-(pyrrolidin-2-yl)pyridine derivative.
Palladium-Catalyzed Amination of 3-Bromo-2-methylpyridine
Caption: Step-by-step experimental workflow.
Methodology:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-bromo-2-methylpyridine (1.0 eq), the palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq) inside a glovebox or under a stream of argon.[1][8]
-
Inert Atmosphere: Seal the vial with a PTFE-lined cap. If not in a glovebox, purge the vial with argon for 5-10 minutes.
-
Reagent Addition: Add anhydrous, degassed toluene via syringe. Then, add the pyrrolidine derivative (1.2 eq) via syringe.
-
Heating & Monitoring: Place the vial in a preheated heating block or oil bath set to 85 °C. Stir the reaction and monitor its progress by taking small aliquots for LC-MS or TLC analysis until the starting material is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
References
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
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Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]
-
Optimization of reaction parameters for Buchwald-Hartwig amination... ResearchGate. [Link]
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Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. [Link]
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Technical Support Center: Managing Hygroscopic Salts of 2-methyl-3-(pyrrolidin-2-yl)pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the hygroscopic nature of 2-methyl-3-(pyrrolidin-2-yl)pyridine salts. This document offers a structured approach to understanding, characterizing, and mitigating issues related to moisture uptake in this active pharmaceutical ingredient (API).
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the hygroscopicity of pharmaceutical salts.
Q1: What is hygroscopicity and why is it a critical concern for an API like 2-methyl-3-(pyrrolidin-2-yl)pyridine?
A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For an API, this is a critical quality attribute because excessive moisture uptake can lead to a cascade of deleterious effects. These include chemical degradation (e.g., hydrolysis), changes in physical form (e.g., crystal hydrate formation or amorphization), and alterations to bulk properties like powder flow and compaction.[2][3][4] Such changes can compromise the API's stability, shelf-life, manufacturability, and ultimately, its therapeutic efficacy and safety.[3][5]
Q2: How is the degree of hygroscopicity officially classified?
A2: The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system based on the percentage of weight gain after storing a sample at 25°C and 80% relative humidity (RH) for 24 hours.[1][6][7][8]
| Classification | Increase in Mass (% w/w) |
| Non-hygroscopic | < 0.12% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Absorbs sufficient water to dissolve |
| Source: European Pharmacopoeia.[1][6][7] |
Q3: What molecular and crystalline factors influence the hygroscopicity of a salt?
A3: Several factors at the molecular and crystal lattice level determine a salt's affinity for water. The choice of the counter-ion is paramount; different salts of the same API can exhibit vastly different hygroscopic behaviors.[9] Key factors include:
-
Counter-ion Properties: The nature of the counter-ion used to form the salt significantly impacts properties like solubility and hygroscopicity.[9][10]
-
Crystal Packing and Lattice Energy: Tightly packed crystal lattices with high lattice energy are generally less prone to water ingress than loosely packed structures.
-
Presence of Polar Functional Groups: The 2-methyl-3-(pyrrolidin-2-yl)pyridine molecule has nitrogen atoms that can act as hydrogen bond acceptors, potentially interacting with water molecules.[11]
-
Amorphous Content: Amorphous (non-crystalline) regions within a powder are disordered and have higher free energy, making them significantly more hygroscopic than their crystalline counterparts.[12]
Q4: What is the difference between absorption and adsorption?
A4: In the context of hygroscopicity, adsorption refers to water molecules adhering to the surface of the solid material. Absorption involves water molecules penetrating the bulk structure of the solid.[13] Dynamic Vapor Sorption (DVS) is a key technique used to distinguish between these phenomena by analyzing sorption-desorption isotherms.[13][14]
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides solutions to specific problems encountered during the handling and analysis of hygroscopic 2-methyl-3-(pyrrolidin-2-yl)pyridine salts.
Problem 1: My API powder turns into a sticky or clumpy solid during routine weighing and handling.
-
Probable Cause: This indicates that the salt is either highly hygroscopic or deliquescent, meaning it absorbs enough atmospheric moisture to partially or fully dissolve. This occurs when the ambient relative humidity (RH) in the laboratory is higher than the Critical Relative Humidity (CRH) of the salt.
-
Troubleshooting Steps:
-
Environmental Control: Immediately transfer the material to a controlled, low-humidity environment, such as a glove box purged with dry nitrogen or a desiccator with an active desiccant (e.g., phosphorus pentoxide). All subsequent handling and weighing should be performed under these conditions.[3]
-
Characterize the CRH: Perform Dynamic Vapor Sorption (DVS) analysis to precisely determine the CRH of the salt. This data is essential for defining safe handling and storage conditions.
-
Review Salt Form: If the CRH is too low for practical manufacturing environments, a different, less hygroscopic salt form of 2-methyl-3-(pyrrolidin-2-yl)pyridine should be investigated.[15][16] This is a fundamental part of early-phase drug development known as salt screening.[15][17]
-
Problem 2: I am observing poor powder flow ("caking" or "bridging") in the hopper during formulation processing.
-
Probable Cause: Moisture uptake leads to the formation of liquid bridges between particles, increasing inter-particle adhesion and causing the powder to cake.[4][18] This severely impacts manufacturability, especially in processes like tablet compression and capsule filling.[2][3]
-
Troubleshooting Steps:
-
Process Humidity Control: Ensure the manufacturing suite has stringent RH controls, keeping the ambient humidity well below the API's CRH.[18]
-
Excipient Selection: Incorporate excipients that can mitigate the effects of moisture.
-
Glidants: Add a glidant like colloidal silicon dioxide to improve flowability.
-
Hydrophobic Excipients: Consider formulating with hydrophobic excipients (e.g., magnesium stearate) that can help repel moisture away from the API.[3]
-
-
Granulation: If direct compression is not feasible, consider a wet or dry granulation process. Dry granulation (roller compaction) is often preferred for moisture-sensitive materials.
-
Problem 3: My analytical results (e.g., assay, purity by HPLC) are inconsistent and often out of specification.
-
Probable Cause: The measured weight of your analytical sample is artificially high due to sorbed water. For example, if you weigh out 10.0 mg of a powder that has absorbed 5% water by mass, you are actually weighing only 9.5 mg of the API. This directly leads to lower-than-expected assay results.
-
Troubleshooting Steps:
-
Sample Preparation in Controlled Environment: Prepare all analytical samples in a glove box with low humidity to prevent moisture uptake during weighing.
-
Determine Water Content Contemporaneously: For every batch of samples prepared for assay or purity, take a separate aliquot for precise water content determination using Karl Fischer titration. The water content value should then be used to apply a correction factor to the weighed sample mass.
-
Use a Sorption Analyzer for Weighing: For highly sensitive materials, a gravimetric sorption analyzer can be used to weigh the sample after an in-situ drying step, providing a true dry weight.[6]
-
Problem 4: I've observed a change in the physical form of my API salt (confirmed by PXRD) after storing it under ambient conditions.
-
Probable Cause: The API has likely undergone a moisture-induced phase transformation. This is a common issue where an anhydrous crystalline form converts to a more stable hydrate form in the presence of sufficient humidity.[3][13] This is a critical stability issue, as different physical forms can have different solubilities and bioavailabilities.[3][19]
-
Troubleshooting Steps:
-
Identify the Transformation Threshold: Use a DVS instrument with an in-situ Raman or PXRD detector to pinpoint the exact RH at which the phase transformation occurs.
-
Select a Stable Form: The most robust solution is to identify and develop the most thermodynamically stable form (which may be a specific hydrate) under typical ambient conditions. Attempting to "protect" a metastable anhydrous form is often a high-risk strategy.
-
Protective Packaging: If the anhydrous form must be used, select packaging with a high moisture barrier and consider including a desiccant inside the package.[3] This must be supported by rigorous stability testing.
-
Part 3: Key Experimental Workflows & Protocols
Detailed methodologies are essential for accurate characterization.
Workflow 1: Decision-Making for a Hygroscopic API Salt
This diagram outlines the logical steps a scientist should take when faced with a potentially hygroscopic salt of 2-methyl-3-(pyrrolidin-2-yl)pyridine.
Caption: Workflow for salt screening with a focus on hygroscopicity.
Part 4: Advanced Mitigation Strategies
If a hygroscopic salt form is unavoidable, several formulation and engineering strategies can be employed. [3][20]
-
Crystal Engineering: This involves creating co-crystals, which are multi-component crystalline structures where the API and a co-former are held together by non-ionic interactions. A well-chosen co-former can shield the hygroscopic sites of the API, significantly reducing its moisture affinity. [3][20]* Formulation-Based Barriers:
-
Film Coating: Applying a polymer-based film coat to a tablet or granule can act as a physical barrier to moisture ingress. Combinations of water-soluble and water-insoluble polymers can be optimized for both protection and drug release. [3] * Encapsulation: Enclosing the API in a protective shell, for example through spray-drying with polymers, can isolate it from the environment. [3][20]* Packaging Solutions: The final line of defense is high-performance packaging. This includes using blister packs made from materials with low water vapor permeability (e.g., Aclar®, cold-form foil) and incorporating desiccants within the packaging headspace. [3] By systematically applying the principles and techniques outlined in this guide, researchers can effectively diagnose, manage, and overcome the challenges posed by the hygroscopic properties of 2-methyl-3-(pyrrolidin-2-yl)pyridine salts, leading to the development of a stable and robust drug product.
-
References
-
Chen, Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1184. Available from: [Link]
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Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4). Available from: [Link]
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Kumar, L., & Singh, S. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. Available from: [Link]
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Wikipedia. (n.d.). Dynamic vapor sorption. Available from: [Link]
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Pharma Growth Hub. (2024). Classification of Hygroscopicity. Available from: [Link]
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Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption. Available from: [Link]
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Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Available from: [Link]
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AZoM. (2015). Dynamic Vapor Sorption and its Applications. Available from: [Link]
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Surface Measurement Systems. (n.d.). Defining Hygroscopicity using Dynamic Vapour Sorption (DVS). Jenck. Available from: [Link]
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Li, S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(9), 3658-3667. Available from: [Link]
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Brittain, H. G. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology. Available from: [Link]
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ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]
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Williams, A. C., & Purohit, R. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Hospital Pharmacist, 16(10), 459-463. Available from: [Link]
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S.L.R. Research and Development. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Preprints.org. Available from: [Link]
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PubMed. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available from: [Link]
-
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Available from: [Link]
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ResearchGate. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Available from: [Link]
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PubMed. (2011). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Available from: [Link]
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Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Available from: [Link]
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CD Formulation. (n.d.). Hygroscopicity Evaluation. Available from: [Link]
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Manufacturing Chemist. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available from: [Link]
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Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Available from: [Link]
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Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Available from: [Link]
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PubChem. (n.d.). Pyridine, 2-methyl-3-(2-pyrrolidinyl)-. Available from: [Link]
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NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Available from: [Link]
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MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]
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The Good Scents Company. (n.d.). 2-methyl pyridine, 109-06-8. Available from: [Link]
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Validation & Comparative
A Researcher's Guide to Differentiating 2-methyl-3-(pyrrolidin-2-yl)pyridine from Nornicotine Isomers
In the realm of alkaloid analysis and pharmaceutical development, the precise differentiation of closely related isomers is paramount for ensuring product safety, efficacy, and regulatory compliance. This guide provides an in-depth, technical comparison of analytical methodologies for distinguishing 2-methyl-3-(pyrrolidin-2-yl)pyridine from its structural and positional isomers, the nornicotines. We will delve into the nuances of chromatographic and spectroscopic techniques, underpinned by experimental data and field-proven insights, to empower researchers with the knowledge to select and implement the most effective differentiation strategies.
The challenge lies in the subtle structural differences between these compounds. 2-methyl-3-(pyrrolidin-2-yl)pyridine, also known as 2-methylnornicotine, is a positional isomer of nornicotine. Nornicotine itself has a chiral center at the 2' position of the pyrrolidine ring, existing as (S)- and (R)-enantiomers[1][2]. The addition of a methyl group on the pyridine ring, as in 2-methyl-3-(pyrrolidin-2-yl)pyridine, further complicates the analytical landscape. This guide will navigate these complexities, offering a clear path to unambiguous identification.
The Structural Conundrum: A Visual Representation
To fully appreciate the analytical challenge, it is essential to visualize the molecular structures of the compounds .
Caption: Molecular structures of nornicotine and its positional isomer, 2-methyl-3-(pyrrolidin-2-yl)pyridine.
Chromatographic Separation: The First Line of Defense
Chromatography, particularly when coupled with mass spectrometry (MS), stands as a cornerstone for isomer differentiation. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the analytes, as well as the desired selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like tobacco alkaloids[3]. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Expertise in Action: Column Selection and Method Development
The key to successfully separating these isomers via GC lies in the selection of the appropriate capillary column. A base-deactivated polyethylene glycol (PEG) stationary phase is often preferred for the analysis of volatile amines due to its ability to minimize peak tailing[4]. For chiral separations, such as distinguishing between (R)- and (S)-nornicotine, a chiral stationary phase, often based on cyclodextrin derivatives, is indispensable[2].
Experimental Protocol: GC-MS Analysis of Pyridine Alkaloid Isomers
-
Sample Preparation: Dissolve the sample mixture in a suitable solvent, such as methanol or a methanolic potassium hydroxide solution, to a final concentration of approximately 1 mg/mL[4]. An internal standard (e.g., 2,4-dipyridyl or 4,4-dipyridyl dihydrochloride) should be added for accurate quantification[4].
-
GC Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: A 30 m x 0.25 mm i.d., 0.25 µm film thickness capillary column with a base-deactivated PEG or a cyclodextrin-based chiral stationary phase[2].
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[5].
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation: Expected GC-MS Retention Times and Mass Spectra
| Compound | Expected Retention Time (min) (Non-chiral column) | Key Mass Fragments (m/z) |
| Nornicotine | ~13.1 | 148 (M+), 147, 119, 84, 70 |
| 2-methyl-3-(pyrrolidin-2-yl)pyridine | >13.1 (expected) | 162 (M+), 147, 93 |
Note: Retention times are estimates and will vary based on the specific instrument and column used. The methyl group in 2-methyl-3-(pyrrolidin-2-yl)pyridine will likely lead to a slightly longer retention time compared to nornicotine on a non-polar or moderately polar column.
Trustworthiness through Fragmentation Analysis
The mass spectra provide a "fingerprint" for each compound. For nornicotine, the molecular ion (M+) appears at m/z 148. Common fragments include the loss of a hydrogen atom (m/z 147), and fragmentation of the pyrrolidine ring leading to ions at m/z 119 and 70. In contrast, 2-methyl-3-(pyrrolidin-2-yl)pyridine will have a molecular ion at m/z 162[6]. A key fragment would be the loss of a methyl group (CH3), resulting in a peak at m/z 147. The presence of a fragment at m/z 93 (methyl-pyridine fragment) would also be indicative of this isomer.
Caption: Workflow for the differentiation of pyridine alkaloid isomers using GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a complementary approach, particularly for less volatile or thermally labile compounds. The separation mechanism is based on the distribution of the analytes between a liquid mobile phase and a solid stationary phase.
Expertise in Action: The Power of Chiral Stationary Phases
For the separation of nornicotine enantiomers and their differentiation from 2-methyl-3-(pyrrolidin-2-yl)pyridine, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have demonstrated excellent enantioselectivity for nicotine and its analogues[7][8].
Experimental Protocol: Chiral HPLC-UV/MS Analysis
-
Sample Preparation: Prepare samples in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Lux AMP)[7].
-
Mobile Phase: An isocratic mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate)[9]. The exact ratio will need to be optimized for the specific column and analytes.
-
Flow Rate: 0.5 - 1.0 mL/min[9].
-
Column Temperature: 25°C.
-
-
Detection:
Data Presentation: Expected Chiral HPLC Separation
| Compound | Expected Elution Order |
| (R)-Nornicotine | 1 |
| (S)-Nornicotine | 2 |
| 2-methyl-3-(pyrrolidin-2-yl)pyridine | 3 (or 1 depending on interaction with CSP) |
Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase and mobile phase used. The elution position of 2-methyl-3-(pyrrolidin-2-yl)pyridine relative to the nornicotine enantiomers will depend on its interaction with the chiral selector.
Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR)
While chromatography excels at separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation. NMR distinguishes between isomers by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C[10].
Expertise in Action: Interpreting Chemical Shifts and Coupling Constants
The key to differentiating 2-methyl-3-(pyrrolidin-2-yl)pyridine from nornicotine isomers using NMR lies in the signals from the pyridine ring.
-
¹H NMR: In nornicotine, the pyridine ring protons will exhibit a specific set of chemical shifts and coupling patterns. The introduction of a methyl group at the 2-position in 2-methyl-3-(pyrrolidin-2-yl)pyridine will cause a significant downfield shift for the adjacent proton and the disappearance of one aromatic proton signal, which is replaced by a methyl singlet (around 2.5 ppm)[11][12].
-
¹³C NMR: Similarly, the ¹³C NMR spectrum of 2-methyl-3-(pyrrolidin-2-yl)pyridine will show an additional signal in the aliphatic region corresponding to the methyl carbon, and the chemical shifts of the pyridine ring carbons will be altered compared to nornicotine[13].
Trustworthiness through Multi-dimensional NMR
For complex spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.
-
COSY: Reveals ¹H-¹H coupling networks, allowing for the unambiguous assignment of protons on the pyridine and pyrrolidine rings.
-
HSQC: Correlates directly bonded ¹H and ¹³C nuclei, confirming the assignments made from the 1D spectra.
Caption: Logical differentiation of nornicotine and its methyl-substituted isomer by NMR spectroscopy.
Conclusion: A Multi-faceted Approach for Unambiguous Identification
The robust differentiation of 2-methyl-3-(pyrrolidin-2-yl)pyridine from nornicotine isomers necessitates a multi-technique approach. Chiral chromatography, either GC or HPLC, is essential for resolving the enantiomers of nornicotine and separating them from the positional methyl-isomer. Mass spectrometry provides crucial fragmentation data for initial identification, while NMR spectroscopy offers definitive structural confirmation. By judiciously applying these techniques and understanding the underlying principles of their selectivity, researchers can confidently navigate the complexities of pyridine alkaloid isomer analysis.
References
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Stepanov, I., & Hecht, S. S. (2015). Analysis of N′-Nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. Chemical research in toxicology, 28(8), 1726–1734. [Link]
-
Lisko, J. G., Stanfill, S. B., & Watson, C. H. (2014). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Journal of analytical toxicology, 38(1), 24–30. [Link]
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Perko, V., et al. (2016). Determination of Nicotine and Three Minor Alkaloids in Tobacco by Hydrophilic Interaction Chromatography-Tandem Mass Spectrometry. Periodica Polytechnica Chemical Engineering, 60(2), 99-105. [Link]
-
Health Canada. (2007). Determination of Alkaloids in Whole Tobacco. Health Canada Official Method T-301. [Link]
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Cheetham, A. G., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PLoS ONE, 17(4), e0263328. [Link]
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Phenomenex. (2022). Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. Application Note. [Link]
-
Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Pharmacology, 13, 894223. [Link]
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El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 499-511. [Link]
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El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 499-511. [Link]
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Health Canada. (2023). Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301. Health Canada Official Method. [Link]
-
Filo. (2025). How is NMR spectroscopy used to distinguish between isomeric alkaloids?. Filo Q&A. [Link]
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El-Sayed, K. A., & Ebel, R. (2015). Pyridinoacridine alkaloids of marine origin: NMR and MS spectral data, synthesis, biosynthesis and biological activity. Marine drugs, 13(9), 5847–5890. [Link]
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Moldoveanu, S. C., & St. Charles, F. K. (2025). Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 26(4), 143-176. [Link]
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Moldoveanu, S. C., & St. Charles, F. K. (2015). Evaluation of Several Minor Alkaloid Levels in Tobacco with Separation of R- and S-Nornicotine. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 26(6), 256-271. [Link]
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Lomonaco, T., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy, 31(5), 34-41. [Link]
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Ward, K. D. (1987). Separation of alkaloid isomers and stereoisomers with beta-cyclodextrin bonded phases (Thesis). Texas Tech University. [Link]
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Brzezinski, B., & Szafran, M. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 15(11), 515-519. [Link]
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Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. White Paper. [Link]
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PubChem. (n.d.). Pyridine, 2-methyl-3-(2-pyrrolidinyl)-. PubChem Compound Summary for CID 3053190. [Link]
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Zhang, X., et al. (2013). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan, 35(3), 852-854. [Link]
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Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh Unit 13. [Link]
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Shakya, B., & Yadav, P. N. (2013). Synthesis and characterization of 2-pyridineformamide 3-pyrrolidinylthiosemicarbazone. Journal of Nepal Chemical Society, 29, 28–33. [Link]
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Cheetham, A. G., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. ChemRxiv. [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
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El-Hellani, A., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. AUB ScholarWorks. [Link]
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Cheetham, A. G., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. ChemRxiv. [Link]
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Cheetham, A. G., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. PLoS ONE, 17(4), e0263328. [Link]
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A Senior Application Scientist's Guide to Scalable Synthesis of 2-Methyl-3-(pyrrolidin-2-yl)pyridine
Introduction
2-Methyl-3-(pyrrolidin-2-yl)pyridine, a structural analog of nornicotine, is a molecule of significant interest to researchers in medicinal chemistry and drug development. Its unique scaffold, combining a 2-methylpyridine core with a pyrrolidine ring, makes it a valuable building block for novel nicotinic acetylcholine receptor (nAChR) agonists and other central nervous system (CNS) targeted therapeutics. However, transitioning from lab-scale synthesis to industrial production presents significant challenges. The ideal scalable synthesis must balance cost, efficiency, safety, and, crucially for pharmaceutical applications, stereochemical control.
This guide provides an in-depth comparison of three distinct synthetic routes for 2-methyl-3-(pyrrolidin-2-yl)pyridine, designed for an audience of research scientists and process chemists. We will move beyond simple procedural lists to dissect the underlying chemical logic, evaluate the practicalities of large-scale implementation, and provide the data necessary to make informed decisions for your development pipeline.
Route 1: Linear Synthesis via Aldehyde Condensation and Reductive Cyclization
This classical approach, adapted from the foundational work of Catka and Leete, builds the pyrrolidine ring onto the pyridine core in a linear sequence. It is a robust, albeit lengthy, pathway that provides a solid baseline for comparison.
Causality and Experimental Choices
The synthesis commences with the readily available 2-methylpyridine-3-carboxaldehyde. The core of this strategy is the creation of a γ-aminoketone intermediate, which is primed for intramolecular cyclization to form the pyrrolidine ring.
-
Chain Extension: The initial step employs a Strecker-type reaction with morpholine and sodium cyanide to form an aminonitrile. This is a well-established method for one-carbon homologation of an aldehyde. The use of perchloric acid as a catalyst is critical for achieving high yields in this transformation.[1]
-
Michael Addition: The aminonitrile is deprotonated with a strong base (t-BuOK) to form a stable anion, which then undergoes a Michael addition with acrylonitrile. This step is the key C-C bond-forming reaction that constructs the four-carbon backbone required for the pyrrolidine ring.
-
Hydrolysis and Decarboxylation: Acid-mediated hydrolysis converts the nitrile groups into a ketone and a carboxylic acid, with subsequent decarboxylation affording the γ-ketonitrile.
-
Reductive Cyclization: The final and most critical step is the hydrogenation of the γ-ketonitrile. Raney® Nickel is the catalyst of choice due to its high activity and efficiency in reducing both the ketone and the nitrile functionalities simultaneously, leading to the formation of the γ-aminoamine which spontaneously cyclizes to form the desired 2-methylnornicotine.[1] Raney® Nickel is a cost-effective choice for industrial-scale hydrogenations.[2]
Scalability Analysis
While this route is chemically sound, its scalability is hampered by several factors. The use of sodium cyanide is a major safety concern in large-scale operations, requiring stringent handling protocols and engineering controls to mitigate the risk of exposure to highly toxic cyanide salts and hydrogen cyanide gas.[1][3][4][5] Furthermore, the multi-step nature of the synthesis leads to a lower overall yield and increases the processing time and cost.
Caption: Linear synthesis pathway starting from 2-methylpyridine-3-carboxaldehyde.
Route 2: Convergent Synthesis via Negishi Cross-Coupling
A more modern and convergent approach offers significant advantages in terms of efficiency and flexibility. This strategy involves the coupling of two pre-functionalized fragments: a pyridyl component and a pyrrolidine component. The Negishi cross-coupling is particularly well-suited for this purpose due to its high functional group tolerance and the relative ease of preparing the required organozinc reagents.[6][7]
Causality and Experimental Choices
-
Pyridyl Fragment Preparation: The synthesis begins with 2-bromo-3-methylpyridine, an inexpensive and commercially available starting material.[8][9][10][11][12] This is converted into the corresponding pyridylzinc reagent. This is typically achieved through a halogen-metal exchange with an organolithium reagent (like n-BuLi) followed by transmetalation with zinc chloride (ZnCl₂). The formation of the organozinc species is crucial as it is generally more stable and less reactive than the corresponding Grignard or organolithium reagent, leading to cleaner coupling reactions with fewer side products.[13]
-
Pyrrolidine Fragment: The coupling partner is an electrophilic N-protected pyrrolidine derivative. A suitable candidate is N-Boc-2-chloropyrrolidine or a similar derivative with a good leaving group at the 2-position. The Boc-protecting group is ideal for its stability under the coupling conditions and its facile removal in the final step.
-
Palladium-Catalyzed Coupling: The key step is the Pd-catalyzed Negishi coupling of the 3-pyridylzinc reagent with the electrophilic pyrrolidine fragment. Catalysts like Pd(PPh₃)₄ or combinations of a Pd(0) precursor and a phosphine ligand are effective for this transformation.[14]
-
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., TFA or HCl) to yield the target compound.
Scalability Analysis
This convergent route is highly attractive for large-scale synthesis. It involves fewer steps than the linear approach, which generally translates to higher overall yields and reduced production time. The starting materials are readily accessible. While the use of organolithium reagents requires anhydrous conditions and careful temperature control, these are standard procedures in industrial chemical manufacturing. The use of palladium catalysts represents a significant cost, but catalyst loading can often be minimized at scale, and catalyst recycling strategies can be implemented.
Caption: Convergent Negishi cross-coupling strategy.
Route 3: Asymmetric Synthesis from the Chiral Pool
For pharmaceutical applications, obtaining a single enantiomer of the target molecule is often mandatory. This route leverages an inexpensive, naturally occurring chiral starting material, L-glutamic acid, to construct the pyrrolidine ring with a defined stereochemistry from the outset, thereby avoiding costly chiral resolution steps later in the synthesis.
Causality and Experimental Choices
-
Chiral Building Block Synthesis: L-glutamic acid, a readily available and cheap amino acid, is the starting point.[15][16][17] It can be converted into (S)-pyroglutamic acid through thermal dehydration, which is then reduced and protected to form a chiral N-Boc-pyrrolidinone derivative. Further functionalization can install a leaving group at the 2-position, creating a chiral electrophile suitable for coupling. An even more direct approach involves the asymmetric deprotonation of N-Boc-pyrrolidine using sec-butyllithium and a chiral ligand like (+)-sparteine, followed by transmetalation with zinc chloride to form an enantiomerically enriched organozinc reagent.
-
Coupling Partner: The pyridine fragment is 2-bromo-3-methylpyridine, the same starting material as in Route 2.
-
Asymmetric Coupling: The enantiomerically enriched pyrrolidylzinc reagent is then coupled with 2-bromo-3-methylpyridine using a Negishi cross-coupling reaction. The stereocenter established in the first step is carried through to the coupled product.
-
Deprotection: Finally, the Boc group is removed with acid to yield the enantiomerically pure target molecule.
Scalability Analysis
This route is the most sophisticated and provides direct access to the enantiomerically pure product, which is a major advantage for pharmaceutical manufacturing. The cost of L-glutamic acid is low.[15] The main challenges for scalability are the use of stoichiometric amounts of the chiral ligand (+)-sparteine (which is expensive and toxic) and the cryogenic temperatures required for the asymmetric deprotonation. However, for high-value pharmaceutical intermediates, these costs can often be justified by the elimination of a final, often inefficient, chiral separation step.
Caption: Asymmetric synthesis via enantioselective deprotonation and Negishi coupling.
Comparative Performance Data
| Parameter | Route 1: Linear (Catka & Leete) | Route 2: Convergent (Negishi) | Route 3: Asymmetric (Negishi) |
| Number of Steps | ~5-6 steps | 3-4 steps | 3-4 steps |
| Overall Yield | Low to Moderate | Good to High | Moderate to Good |
| Stereocontrol | Racemic | Racemic | High (Enantioselective) |
| Key Starting Materials | 2-Methylpyridine-3-carboxaldehyde | 2-Bromo-3-methylpyridine, N-Boc-pyrrolidine | 2-Bromo-3-methylpyridine, N-Boc-pyrrolidine |
| Cost of Materials | Moderate | Low to Moderate | Moderate (due to chiral ligand) |
| Key Reagents | NaCN, Raney® Ni, t-BuOK | n-BuLi, Pd catalyst | s-BuLi, (+)-sparteine, Pd catalyst |
| Scalability Concerns | High: Use of highly toxic NaCN. Pyrophoric Raney® Ni handling. | Moderate: Cryogenic temperatures, anhydrous conditions for organometallics. | High: Cryogenic temperatures, cost and toxicity of sparteine. |
| Ideal Application | Initial proof-of-concept studies. | Large-scale racemic synthesis. | Pharmaceutical intermediate synthesis. |
Detailed Experimental Protocols
Protocol for Route 2: Convergent Synthesis (Racemic)
This protocol is a representative procedure adapted from established methodologies for Negishi couplings involving pyridylzinc reagents.
Step 1: Preparation of 3-(2-Methylpyridyl)zinc Chloride
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes based on bromide).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 2-bromo-3-methylpyridine (1.0 eq).
-
Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.
-
In a separate flask, dissolve anhydrous zinc chloride (1.1 eq) in anhydrous THF (3 volumes).
-
Add the zinc chloride solution dropwise to the lithiated pyridine solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. The resulting slurry is the organozinc reagent, ready for the next step.
Step 2: Negishi Coupling
-
To the flask containing the organozinc reagent, add N-Boc-2-chloropyrrolidine (0.95 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-2-methyl-3-(pyrrolidin-2-yl)pyridine.
Step 3: Deprotection
-
Dissolve the purified N-Boc protected intermediate in dichloromethane (DCM, 10 volumes).
-
Add trifluoroacetic acid (TFA, 5 volumes) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH >10 with 2 M NaOH.
-
Extract the product with DCM (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 2-methyl-3-(pyrrolidin-2-yl)pyridine.
Conclusion and Recommendation
The optimal synthesis route for 2-methyl-3-(pyrrolidin-2-yl)pyridine is highly dependent on the final application and scale of production.
-
Route 1 (Linear) , while historically significant, presents considerable safety and efficiency drawbacks for industrial scale-up due to the use of sodium cyanide and its multi-step nature. It is best suited for small-scale academic exploration.
-
Route 2 (Convergent Negishi) represents the most promising pathway for the scalable, cost-effective production of the racemic material . Its convergent nature, use of readily available starting materials, and avoidance of highly toxic reagents like NaCN make it a robust choice for producing kilograms of material.
-
Route 3 (Asymmetric) is the superior choice when enantiopurity is the primary driver , as is the case for most pharmaceutical development programs. While the reagents and conditions are more demanding, the direct formation of a single enantiomer provides immense value by eliminating difficult and wasteful chiral separations.
For organizations looking to produce this compound as a versatile intermediate, Route 2 offers the best balance of scalability, cost, and safety. For those in drug development requiring a specific stereoisomer, investing in the development and optimization of Route 3 is the recommended path forward.
References
-
Catka, A. & Leete, E. Synthesis of a conformationally restricted nicotine analogue, 2,3,6,7,8,9-hexahydro-1H-pyrido[3,2,1-ij]quinoline. Journal of Organic Chemistry, 1978 , 43(11), 2125-2127. (URL not available from search, referencing review article[1] which cites this work).
-
Carl ROTH. L-Glutamic acid, 1 kg. [Link]
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Taekwang Industrial Co., Ltd. Sodium Cyanide Safety Handling Guide. [Link]
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The Lab Depot. L-Glutamic Acid. [Link]
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United Chemical. Sodium Cyanide Safety Precautions Guide for Daily Exposure. [Link]
-
Chen, Y., et al. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chem Asian J., 2025 . [Link]
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The Ultimate Guide to Raney Nickel Mesh. [Link]
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W.R. Grace & Co. Hydrogenation Catalysts. [Link]
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SAMCO Technologies. What Is Cyanide and How Does It Impact Your Industrial Process? [Link]
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IndiaMART. 2-Bromo-3-Methylpyridine. [Link]
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Wikipedia. Negishi coupling. [Link]
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Liu, T. & Fraser, C. L. Bipyridine. Organic Syntheses, 2012 , 89, 36-47. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
-
He, K., et al. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 2003 , 13(2), 233-236. [Link]
-
O'Brien, P., et al. α-Arylation of N-Boc Pyrrolidine. Organic Syntheses, 2023 , 100, 382-402. [Link]
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- 14. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. 156210010 [thermofisher.com]
Cross-Reactivity Analysis: 2-Methyl-3-(pyrrolidin-2-yl)pyridine in Nicotine Immunoassays
[1]
Executive Summary
2-methyl-3-(pyrrolidin-2-yl)pyridine (often referred to as 2-Methylnornicotine) represents a critical structural analogue in the analysis of tobacco alkaloids and synthetic nicotine derivatives.[1] Its structural proximity to Nicotine and Nornicotine poses a significant specificity challenge for competitive immunoassays (ELISA/LFA).
This guide provides a technical framework for evaluating the cross-reactivity (CR) of this specific isomer. Unlike Mass Spectrometry (LC-MS/MS), which distinguishes analytes by mass-to-charge ratio (
Part 1: The Structural Challenge
To understand the cross-reactivity potential, we must analyze the epitope difference between the target analyte (Nicotine/Cotinine) and the interferent (2-Methylnornicotine).
Structural Comparison
-
Nicotine: 3-(1-methylpyrrolidin-2-yl)pyridine.[1][2][3] Key feature: N-methylated pyrrolidine.[1]
-
Nornicotine: 3-(pyrrolidin-2-yl)pyridine.[1][4] Key feature: Non-methylated pyrrolidine nitrogen.
-
2-Methyl-3-(pyrrolidin-2-yl)pyridine (Target Interferent): Non-methylated pyrrolidine nitrogen, but with a Methyl group at position 2 of the pyridine ring .[1]
Immunological Implications
Most commercial Nicotine/Cotinine antibodies are raised against immunogens conjugated via the pyridine ring (often position 6) to expose the pyrrolidine moiety.
-
Polyclonal Antibodies (pAbs): Likely to exhibit High Cross-Reactivity (10–40%) .[1] The conserved pyrrolidine ring dominates the binding affinity, and the pAb population will contain clones that tolerate the C2-methyl steric clash.
-
Monoclonal Antibodies (mAbs): Likely to exhibit Low Cross-Reactivity (<5%) .[1] High-specificity clones are typically screened to reject steric changes at the pyridine-pyrrolidine junction.[1]
Visualization: Structural Interference Logic
The following diagram illustrates the steric conflict introduced by the C2-methyl group in the antibody binding pocket.
Caption: Comparison of binding dynamics. The C2-methyl group (Red path) creates steric hindrance in antibodies optimized for the standard Nicotine structure, potentially reducing cross-reactivity in high-specificity assays.[1]
Part 2: Comparative Performance Analysis
The following table contrasts the expected performance of this analyte across different detection platforms. This data serves as a baseline for selecting the appropriate validation method.
| Feature | Competitive ELISA (Polyclonal) | Competitive ELISA (Monoclonal) | LC-MS/MS (Reference Method) |
| Primary Recognition | Epitope: Pyrrolidine Ring | Epitope: Pyridine-Pyrrolidine Junction | Mass/Charge Ratio ( |
| Predicted CR% for 2-Methyl Analogue | High (15% - 40%) | Low (< 5%) | None (0%) |
| Mechanism of Interference | Shared epitope recognition (Nornicotine similarity).[1] | Steric exclusion of C2-Methyl group.[1] | Distinct retention time & fragmentation pattern. |
| False Positive Risk | High in high-concentration samples.[1] | Low. | Negligible. |
| Throughput | High (96-well plate).[1] | High (96-well plate).[1] | Low to Medium.[3] |
| Cost Per Sample | Low ($). | Low ($).[1] | High ( |
Part 3: Experimental Protocol (Self-Validating)
To objectively determine the cross-reactivity of 2-methyl-3-(pyrrolidin-2-yl)pyridine in your specific assay, you must perform a Dose-Response Inhibition Study .[1] Do not rely on single-point estimates.
Reagents Required[1][5][6][7]
-
Target Analyte Standard: Cotinine or Nicotine (depending on kit target).
-
Interferent Standard: Pure 2-methyl-3-(pyrrolidin-2-yl)pyridine (Certified Reference Material).
-
Matrix: Drug-free human urine or serum (matched to assay protocol).
Step-by-Step Workflow
1. Preparation of Stock Solutions
-
Dissolve the Interferent in Methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.
-
Critical Step: Verify concentration via UV-Vis absorbance or LC-MS prior to dilution to ensure the "Self-Validating" aspect of the protocol.
2. Serial Dilution (Logarithmic)
Prepare two parallel dilution series in the assay matrix:
-
Series A (Target): Standard curve concentrations (e.g., 0, 5, 10, 50, 100, 500 ng/mL).
-
Series B (Interferent): High-concentration range (e.g., 10, 100, 1,000, 10,000, 100,000 ng/mL).
-
Note: The interferent range must be 100x–1000x higher than the target to detect low-affinity binding.
3. Assay Execution
Run both series on the same microplate in triplicate. Follow the kit manufacturer’s incubation and wash protocols exactly.
4. Data Calculation (The 50% Displacement Method)
Cross-reactivity is calculated at the ED50 (the concentration required to inhibit binding by 50% / reduce signal to 50% of B0).
Formula:
Automated Calculation Workflow
The following diagram outlines the data processing logic required to derive the final CR percentage.
Caption: Workflow for determining % Cross-Reactivity. Parallelism in curve slopes indicates true competitive binding; non-parallelism suggests non-specific interference.
Part 4: Mitigation Strategies
If your analysis reveals significant cross-reactivity (>1%) that compromises assay specificity:
-
Switch to Monoclonal Kits: Polyclonal antibodies are "sticky" to structural isomers. Validated monoclonal kits (e.g., from Abnova or Creative Diagnostics) often have defined specificity profiles excluding methylated analogues [1].
-
Adjust Cut-Off Values: If the interferent is a known metabolite present at low levels, raise the assay cut-off (e.g., from 10 ng/mL to 50 ng/mL) to filter out low-affinity cross-reactions.
-
Confirmatory Testing: Treat all immunoassay positives as "presumptive." Mandate LC-MS/MS confirmation for legal or clinical decision-making.[1] LC-MS/MS can easily resolve 2-methyl-3-(pyrrolidin-2-yl)pyridine from Nicotine due to retention time differences, even if their molecular weights are identical (isobaric) [2].[1]
References
-
Clinical and Laboratory Standards Institute (CLSI). (2005).[5] Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition (EP07-A2).[1] CLSI.[5][6][7] [Link]
-
Hatsukami, D. K., et al. (2006). "Biomarkers of tobacco exposure or harm: Application to clinical and epidemiological studies." Nicotine & Tobacco Research. [Link]
-
Benowitz, N. L., et al. (2009). "Nicotine chemistry, metabolism, kinetics and biomarkers." Handb Exp Pharmacol. [Link][1]
-
Centers for Disease Control and Prevention (CDC). (2020). "Laboratory Procedure Manual: Cotinine and Hydroxycotinine." [Link]
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- 7. ILA30 | Immunoassay Interference by Endogenous Antibodies [clsi.org]
Safety Operating Guide
2-Methyl-3-(pyrrolidin-2-yl)pyridine: Advanced Disposal & Handling Guide
[1]
Part 1: Executive Safety Directives (Immediate Action)
WARNING: This compound is a structural analog of Nicotine and Nornicotine . It must be handled with the same high-level precautions as P-listed acutely hazardous substances (e.g., Nicotine, P075), regardless of its specific regulatory listing status.[1]
| CRITICAL DO's | CRITICAL DON'Ts |
| DO treat as a potent neurotoxin (nAChR agonist).[1] | DO NOT dispose of down the drain or in trash.[2] |
| DO segregate from strong acids and oxidizers.[3][4] | DO NOT mix with halogenated solvents unless necessary. |
| DO use double-containment for all transport.[1] | DO NOT use standard nitrile gloves for prolonged immersion (use Butyl/PVA). |
| DO incinerate via a licensed hazardous waste facility. | DO NOT autoclave (volatilization risk). |
Part 2: Chemical Profile & Hazard Logic[6]
To ensure safe disposal, one must understand the nature of the hazard. 2-methyl-3-(pyrrolidin-2-yl)pyridine (often referred to as 2-Methylnornicotine ) is a pyridine alkaloid.[1]
1. Toxicological Mechanism
Like its parent compounds nicotine and nornicotine, this molecule acts as a ligand for Nicotinic Acetylcholine Receptors (nAChRs) .
-
Risk: High potential for dermal absorption leading to systemic neurotoxicity.
-
Symptoms: Tachycardia, hypertension, respiratory failure, and seizures.
-
Implication for Disposal: Waste containers must be surface-decontaminated to prevent "contact poisoning" of waste handlers downstream.[1]
2. Chemical Reactivity
-
Basicity: The pyrrolidine nitrogen makes this compound basic.
-
Incompatibility: Reacts exothermically with strong acids (e.g., Nitric, Sulfuric) and strong oxidizers (e.g., Perchlorates).[4]
-
Flammability: As an organic liquid (or low-melting solid), it poses a flammability risk (Flash point often <100°C for similar alkaloids).[1]
Part 3: Step-by-Step Disposal Protocol
Phase A: Waste Segregation & Characterization
Do not combine this waste with "General Organic Waste" streams. It requires a dedicated stream due to its acute toxicity profile.
-
Identify the State:
-
Pure Substance: High Hazard.
-
Dilute Solution (<1%): Moderate Hazard, but still toxic.
-
-
Select Container:
-
Primary: Amber glass or High-Density Polyethylene (HDPE).[1]
-
Secondary: Polyethylene spill tray or overpack bucket.
-
-
Labeling Strategy:
Phase B: Pre-Disposal Stabilization
If the substance is in a reactive mixture (e.g., with hydrides or acids), it must be quenched before entering the waste stream.
-
Quenching (if applicable): Neutralize acidic solutions to pH 7–9 using Sodium Bicarbonate before transferring to the organic waste container to prevent container pressurization.
Phase C: Packaging for Pickup
-
Seal: Cap the container tightly. Parafilm is insufficient for long-term storage; use a screw cap with a chemically resistant liner (PTFE).[1]
-
Wipe Test: Wipe the exterior of the container with a solvent-dampened cloth (Ethanol) and dispose of the cloth in the solid toxic waste.
-
Double Bag: Place the container inside a clear, sealable plastic bag (4-mil thickness minimum) to contain any potential leaks during transport.
Part 4: Visualized Workflow (Decision Tree)
The following diagram outlines the logical flow for categorizing and disposing of pyridine alkaloid waste.
Figure 1: Decision matrix for the segregation and packaging of nicotine-analog waste streams.
Part 5: Emergency Response (Spill Protocol)
In the event of a benchtop spill, immediate action is required to prevent neurotoxic exposure.
-
Evacuate & Ventilate: Clear the immediate area.
-
PPE Upgrade: Don Double Nitrile (for short term) or Butyl Rubber gloves, safety goggles, and a lab coat. If aerosolized, use a respirator with organic vapor cartridges.
-
Containment:
-
Decontamination: Scrub the surface with a mild detergent followed by water. Collect all absorbents into the "Solid Toxic Waste" container.
Part 6: Regulatory & Technical Data[5]
| Parameter | Specification | Notes |
| CAS Number | 90872-72-3 (Generic Isomer) | Verify specific isomer CAS on your vial.[1] |
| DOT Hazard Class | 6.1 (Toxic Substance) | Packing Group II or III usually applies. |
| RCRA Code | Not specifically listed (P075 is Nicotine) | Recommendation: Manage as P-listed equivalent due to toxicity.[1][5] |
| Proper Shipping Name | Toxic liquid, organic, n.o.s. | Must specify technical name in parentheses. |
| Incompatible Materials | Strong Oxidizers, Strong Acids | Risk of fire or toxic fume generation.[3][4] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3053190, 2-methyl-3-(pyrrolidin-2-yl)pyridine. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). List of Lists: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA). Retrieved from [Link][1]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Pyridine and Derivatives - Hazard Communication. Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
